Copper(II) 2,3-naphthalocyanine
Description
Overview of Naphthalocyanine Chemistry
Naphthalocyanines are derivatives of phthalocyanines, distinguished by the presence of four additional benzene (B151609) rings fused to the isoindole subunits of the macrocycle. wikipedia.org This extension of the aromatic system significantly influences the molecule's electronic absorption spectra, typically causing a bathochromic (red) shift of the Q-band absorption compared to phthalocyanines. researchgate.net This property is of particular interest for applications requiring absorption of light in the near-infrared (NIR) region of the electromagnetic spectrum. nih.gov
Significance of Copper(II) Naphthalocyanines in Advanced Material Science
The incorporation of a copper(II) ion into the naphthalocyanine macrocycle imparts specific properties that are highly valuable in materials science. Copper(II) naphthalocyanines, including the 2,3-isomer, exhibit p-type semiconductor behavior and possess high charge carrier mobility. researchgate.net These electronic characteristics make them suitable for a range of applications in organic electronics.
Research has demonstrated the potential of copper naphthalocyanines as hole-transport materials in perovskite solar cells, contributing to enhanced performance and thermal stability. researchgate.net Their ability to absorb strongly in the visible and near-infrared regions also makes them candidates for use as photosensitizers in photodynamic therapy and as functional components in optical data storage. wikipedia.orgnih.gov Furthermore, the electrical conductivity of copper naphthalocyanine-based materials can be significantly enhanced through doping, for instance with iodine, which opens up possibilities for their use in thermoelectric devices. acs.org The sensitivity of their electrical properties to the surrounding environment has also led to their investigation as active materials in chemical sensors, for example, for the detection of gases like ammonia (B1221849). rsc.org
Historical Context of Copper(II) Naphthalocyanine Research
The history of naphthalocyanines is intrinsically linked to that of phthalocyanines. The first accidental synthesis of a phthalocyanine (B1677752) compound was reported in 1907. chimia.ch However, it was in 1927 that Swiss researchers, de Diesbach and von der Weid, serendipitously prepared copper phthalocyanine and, in the same series of experiments, copper naphthalocyanine. chimia.chwikipedia.org They were attempting to synthesize phthalonitrile (B49051) from o-dibromobenzene and cuprous cyanide and noted the formation of a highly stable blue product. chimia.ch
While the initial focus of research was heavily on the more readily accessible phthalocyanines, with their structure being elucidated by Sir Patrick Linstead in 1934, the unique properties of naphthalocyanines, stemming from their extended conjugated system, have led to a growing interest in their research and development over the past few decades. nih.govwikipedia.org The commercialization of copper phthalocyanine as a pigment under the name Monastral Fast Blue B in 1935 marked a significant milestone for this class of compounds. chimia.ch The development of improved synthetic methodologies for naphthalocyanine derivatives has since paved the way for a more systematic exploration of their potential applications. nih.govmdpi.com
Properties
IUPAC Name |
copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLUMIUEZQSUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24CuN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Copper Ii 2,3 Naphthalocyanine and Its Derivatives
Conventional Synthetic Routes to Copper(II) 2,3-Naphthalocyanine
The traditional preparation of unsubstituted this compound relies on high-temperature condensation reactions of naphthalene-based precursors. These methods are analogous to the well-established syntheses of the structurally related copper phthalocyanine (B1677752).
Phthalonitrile-Based Cyclotetramerization Approaches
The most common and direct route to metallated naphthalocyanines is the template-driven cyclotetramerization of a suitable dinitrile precursor. In the case of this compound, this involves the reaction of four equivalents of 2,3-naphthalenedicarbonitrile in the presence of a copper salt, typically a copper(I) or copper(II) halide like CuCl or CuCl₂.
The reaction is generally carried out at high temperatures (180-300 °C), often in a high-boiling point solvent such as quinoline, 1-chloronaphthalene, or in a melt/solid-state reaction. A basic catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is frequently added to facilitate the reaction. The copper salt acts as a template, organizing the four dinitrile units around it to form the macrocyclic structure. This method is an extension of the synthesis used for phthalocyanines, where phthalonitriles are the starting materials. jchemrev.comnih.gov
Reactions Involving Substituted Ortho-Dibromobenzenes
An alternative pathway involves the use of ortho-dihalogenated precursors. For the synthesis of copper naphthalocyanines, this would involve heating 2,3-dibromonaphthalene (B89205) with copper(I) cyanide in a high-boiling polar solvent like dimethylformamide (DMF) or quinoline. e3s-conferences.org This reaction is understood to proceed through the in-situ formation of the 2,3-naphthalenedicarbonitrile intermediate, which then undergoes the copper-templated cyclotetramerization as described above. e3s-conferences.org This method can be advantageous when the corresponding dinitrile is less accessible or stable, but it often requires harsh reaction conditions.
Utilization of Urea (B33335) as a Nitrogen Source
The "urea method," also known as the Wyler method, is a widely used industrial process for producing phthalocyanine pigments and can be adapted for naphthalocyanines. google.com This approach starts with 2,3-naphthalenedicarboxylic acid or its anhydride (B1165640). This precursor is heated with a copper salt (e.g., copper chloride), an excess of urea, and a catalytic amount of a substance like ammonium (B1175870) molybdate (B1676688). e3s-conferences.orggoogle.comoc-praktikum.de
In this reaction, urea serves a dual purpose: it acts as the nitrogen source for the formation of the isoindoline (B1297411) units and the azamethine bridges of the macrocycle, and it also helps to maintain the reaction mixture in a fluid state. e3s-conferences.orggoogle.com The reaction proceeds through the formation of an intermediate 2,3-naphthalimide, which is then converted to a 1,3-diiminoisoindoline-type intermediate before the final cyclotetramerization. google.com The reaction is typically conducted at temperatures between 180 and 300 °C. e3s-conferences.org
| Method | Starting Material | Key Reagents | Typical Conditions | Ref. |
| Phthalonitrile-Based | 2,3-Naphthalenedicarbonitrile | CuCl₂, DBU | High-boiling solvent (e.g., quinoline), 180-300 °C | jchemrev.comnih.gov |
| Ortho-Dibromo Route | 2,3-Dibromonaphthalene | CuCN | DMF or quinoline, high temperature | e3s-conferences.org |
| Urea Method | 2,3-Naphthalenedicarboxylic Anhydride | Urea, CuCl₂, Ammonium Molybdate | 180-300 °C | e3s-conferences.orggoogle.comoc-praktikum.de |
Targeted Synthesis of Functionalized this compound Derivatives
The poor solubility of unsubstituted this compound in common organic solvents limits its processability and characterization. To overcome this, functional groups are introduced onto the naphthalocyanine framework.
Peripheral and Non-Peripheral Substitution Strategies
Functional groups can be attached to the naphthalene (B1677914) units at two distinct types of positions: peripheral and non-peripheral.
Peripheral substitution refers to placing substituents on the outer benzene (B151609) ring of the naphthalene unit (positions 5, 6, 7, and 8).
Non-peripheral substitution involves placing substituents on the benzene ring closer to the macrocyclic core (positions 1 and 4).
This targeted substitution is achieved by using appropriately substituted starting materials, such as a substituted 2,3-naphthalenedicarbonitrile or 2,3-naphthalenedicarboxylic acid. dergipark.org.trnih.gov For instance, the cyclotetramerization of a 4-substituted phthalonitrile (B49051) leads to a non-peripherally substituted phthalocyanine. dergipark.org.tr Similarly, starting with a 6-substituted 2,3-naphthalenedicarbonitrile would result in a peripherally substituted naphthalocyanine. The presence of these substituents can significantly alter the electronic properties, aggregation behavior, and reactivity of the final molecule. nih.govosti.gov
Introduction of Solubility-Enhancing Groups and Their Synthetic Pathways
A primary goal of functionalization is to enhance solubility. dergipark.org.tr This is typically achieved by introducing bulky or long-chain alkyl or alkoxy groups onto the periphery of the macrocycle. Common solubility-enhancing groups include tert-butyl, phenoxy, and long alkoxy chains (e.g., butoxy, hexyloxy). dergipark.org.trsigmaaldrich.com
The synthesis of these soluble derivatives follows the same fundamental cyclotetramerization routes described earlier, but begins with a functionalized precursor. For example, to synthesize a tetra-tert-butyl substituted this compound, one would start with 6-tert-butyl-2,3-naphthalenedicarbonitrile. The synthesis of this precursor might involve multiple steps, starting from a commercially available substituted naphthalene. Similarly, tetra-alkoxy substituted derivatives are prepared from the corresponding dialkoxy-2,3-naphthalenedicarbonitriles. dergipark.org.tr These substituted precursors are then reacted with a copper salt in a high-boiling solvent to yield the soluble this compound derivative. nih.govnih.gov The introduction of these groups disrupts the intermolecular π-π stacking that causes the insolubility of the parent compound. dergipark.org.tr
| Derivative Type | Example Substituent | Precursor Example | Purpose | Ref. |
| Peripherally Substituted | -tert-butyl | 6-tert-butyl-2,3-naphthalenedicarbonitrile | Enhance solubility, modify electronic properties | nih.gov |
| Non-peripherally Substituted | -OPh (Phenoxy) | 1,4-Diphenoxy-2,3-naphthalenedicarbonitrile | Alter electronic absorption, improve solubility | dergipark.org.trnih.gov |
| Solubilized | -OC₄H₉ (Butoxy) | 6,7-Dibutoxy-2,3-naphthalenedicarbonitrile | Greatly improve solubility in organic solvents | dergipark.org.trsigmaaldrich.com |
Synthesis of Crown-Substituted and Octabutoxy-Substituted Naphthalocyanines
The introduction of peripheral substituents, such as crown ethers and alkoxy groups, onto the naphthalocyanine framework is a key strategy to enhance solubility and introduce novel functionalities.
The synthesis of tetra-15-crown-5-substituted copper(II) naphthalocyanine represents a significant advancement in creating naphthalocyanines with host-guest recognition capabilities. While direct synthetic details for the this compound analogue are not extensively documented in the provided search results, the synthesis of the closely related copper(II) tetra-15-crown-5-phthalocyanine provides a well-established precedent. This synthesis typically involves a multi-step process starting from benzo-15-crown-5. The crown ether is first nitrated and then reduced to the corresponding diamine. Subsequent reaction with a suitable reagent, such as diiminoisoindoline, in the presence of a copper salt, would lead to the formation of the crowned phthalocyanine. A similar strategy, starting from a crowned naphthalene precursor, is the logical pathway to the target naphthalocyanine. The synthesis of related erbium(III) complexes with tetra-15-crown-5-phthalocyanine has been achieved by reacting the metal-free crown-substituted phthalocyanine with an erbium salt in a high-boiling solvent, a method also applicable for copper insertion. researchgate.net
The synthesis of octabutoxy-substituted this compound has been developed to improve the solubility of the parent naphthalocyanine in common organic solvents. nih.govresearchgate.net The addition of eight butoxy groups at the non-peripheral positions of the naphthalocyanine core significantly enhances its processability. The synthesis generally involves the tetramerization of a 6,7-dibutoxy-2,3-dicyanonaphthalene precursor in the presence of a copper salt. Alternatively, the metal-free octabutoxy-naphthalocyanine can be synthesized first, followed by the insertion of copper(II). nih.govresearchgate.net The resulting Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (B1141444) is a green solid soluble in solvents like toluene (B28343) and chloroform (B151607). nih.govsigmaaldrich.com
Table 1: Spectroscopic Data for Octabutoxy-Substituted Metallonaphthalocyanines
| Compound | λmax (nm) in Toluene | Reference |
|---|---|---|
| CoNc(OBu)₈ | 832 | nih.gov |
| NiNc(OBu)₈ | 844 | nih.gov |
| PdNc(OBu)₈ | 827 | nih.gov |
| Rh(Cl)(py)Nc(OBu)₈ | 819 | nih.gov |
Note: This table includes data for other metallo-octabutoxy-naphthalocyanines for comparative purposes, as detailed in the cited literature.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the efficient synthesis of phthalocyanines and their naphthalocyanine analogues, often leading to higher yields and milder reaction conditions. For the synthesis of copper phthalocyanine from phthalic anhydride and urea, a catalytic amount of a molybdenum or tungsten compound is often employed. google.comgoogle.com Ammonium molybdate is a commonly used catalyst in this context. oc-praktikum.dersc.org
The synthesis of copper phthalocyanine can be significantly improved by the use of promoters in conjunction with the catalyst. google.comgoogle.com Promoters are substances that enhance the catalytic activity. Classes of compounds that have been found to be effective promoters include amides, imides, ureas, thioureas, guanidines, amines, and sulfoxides. google.comgoogle.com Specific examples of advantageous promoters are N,N,N',N'-tetramethylurea (TMU) and N-methyl-2-pyrrolidone (NMP). google.com These catalytic systems are typically employed in a high-boiling hydrophobic liquid which acts as a dispersing agent. google.comgoogle.com While these specific examples relate to copper phthalocyanine, the underlying principles are directly applicable to the synthesis of this compound from the corresponding 2,3-naphthalenedicarboxylic acid or its derivatives.
Furthermore, copper(II) phthalocyanine itself has been demonstrated to act as an efficient and reusable catalyst for N-arylation reactions, highlighting the catalytic potential of these macrocyclic complexes. researchgate.net
Table 2: Catalysts and Promoters in Phthalocyanine Synthesis
| Catalyst | Promoter | Dispersing Agent Example | Reference |
|---|---|---|---|
| Molybdenum/Tungsten compound | N-methyl-2-pyrrolidone | alpha- and beta-methylnaphthalene | google.com |
| Molybdenum/Tungsten compound | N,N,N',N'-tetramethylurea | alpha- and beta-methylnaphthalene | google.com |
Microwave-Assisted Synthetic Techniques for this compound
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of phthalocyanines and related macrocycles. This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often a reduced environmental impact. mdpi.com
The microwave-assisted synthesis of copper phthalocyanine has been successfully demonstrated using various starting materials and reaction conditions. oc-praktikum.deresearchgate.netresearchgate.net In a typical procedure, a mixture of phthalic anhydride, urea, a copper(I) or copper(II) salt (e.g., copper(I) chloride or copper(II) chloride dihydrate), and a catalytic amount of ammonium heptamolybdate is irradiated with microwaves. oc-praktikum.deresearchgate.net The reaction can be carried out in a solvent-free manner or in a high-boiling solvent like glycerol. oc-praktikum.descispace.com
For instance, irradiating a mixture of phthalic anhydride, urea, copper(I) chloride, and ammonium heptamolybdate with 1000 W microwaves at a temperature restricted to 250 °C for 10 minutes can produce copper phthalocyanine. oc-praktikum.de Another study reports the synthesis of copper phthalocyanine blue pigment via microwave irradiation (400-500 W) for time intervals ranging from 3 to 8 minutes, with the maximum yield observed at 6 minutes. researchgate.net The reaction times are drastically reduced compared to conventional heating methods, which can take several hours. researchgate.net
The principles of microwave-assisted synthesis of copper phthalocyanine are directly transferable to the synthesis of this compound, given the similarity in the cyclotetramerization reaction. The use of 2,3-naphthalenedicarboxylic anhydride or its corresponding dinitrile in place of the phthalic precursors would be the key modification.
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Copper Phthalocyanine
| Method | Reactants | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | Phthalic anhydride, Urea, CuCl | Ammonium heptamolybdate | 10 min | 83% | oc-praktikum.de |
| Microwave | Phthalic anhydride, Urea, CuCl₂·2H₂O | Ammonium molybdate | 3 min | - | researchgate.net |
| Conventional (Fusion) | Phthalic anhydride, Urea, CuCl₂·2H₂O | Ammonium molybdate | 45 min | - | researchgate.net |
| Conventional (Solvent) | Phthalic anhydride, Urea, CuCl₂·2H₂O | Ammonium molybdate | 3 hrs | - | researchgate.net |
Note: Yields for the 3 min microwave and conventional methods were not specified in the provided search result.
Advanced Spectroscopic and Morphological Characterization of Copper Ii 2,3 Naphthalocyanine
Vibrational and Electronic Spectroscopy of Copper(II) 2,3-Naphthalocyanine Complexes
The spectroscopic properties of this compound (CuNc) and its derivatives are fundamental to understanding their electronic structure, molecular vibrations, and aggregation behavior. These characteristics are probed using a variety of spectroscopic techniques, each providing unique insights into the molecule's behavior.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and characterizing the vibrational modes within a molecule. In the context of copper naphthalocyanines and related phthalocyanines, FT-IR spectra reveal distinct bands corresponding to the stretching and bending vibrations of the macrocyclic ring system.
The mid-infrared region, particularly below 1700 cm⁻¹, displays numerous sharp bands. These are attributed to the stretching deformations of the carbon-carbon bonds within the aromatic ring system and the in-plane and out-of-plane bending of the carbon-hydrogen bonds. For instance, in a typical copper phthalocyanine (B1677752) (CuPc), a related and well-studied compound, the band at 2919 cm⁻¹ is assigned to the C-H asymmetric stretching vibrations. A series of sharp peaks between 1700 cm⁻¹ and 500 cm⁻¹ correspond to the C-C stretching in the aromatic system and C-H bending modes.
The region between 700 cm⁻¹ and 800 cm⁻¹ is particularly sensitive to the specific crystalline packing arrangements, allowing for the identification of different polymorphs (e.g., α and β forms) of metallophthalocyanines. For example, the stable β-form of CuPc shows characteristic IR bands at 730, 754, 772, and 780 cm⁻¹. In contrast, the α-form, a metastable polymorph, is indicated by a sharp band around 722 cm⁻¹. The introduction of substituents, such as chlorine atoms, into the phthalocyanine macrocycle leads to shifts in vibrational modes. For example, the C=C stretching vibration at 1608 cm⁻¹ in unsubstituted CuPc shifts to lower wavenumbers with increasing chlorination due to the inductive effects of the electron-withdrawing chlorine atoms.
Table 1: Characteristic FT-IR Bands for Copper Phthalocyanine and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2919 | C-H asymmetric stretching | |
| 1700-500 | C-C stretching in aromatic rings, C-H in-plane and out-of-plane bending | |
| 700-800 | Region sensitive to polymorphs | |
| 730, 754, 772, 780 | Characteristic of β-form CuPc | |
| ~722 | Characteristic of α-form CuPc | |
| 1608 | C=C stretching in unsubstituted CuPc | |
| 949 | Out-of-plane bending of N-Cu and C-Cl |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides crucial information about the electronic transitions within the naphthalocyanine macrocycle. The spectra are typically characterized by two main absorption regions: the Soret band (or B-band) in the near-UV region and the Q-band in the visible/near-infrared region.
The Q-band, appearing in the region of 600-850 nm, is the most intense and characteristic feature of the naphthalocyanine spectrum. It originates from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the macrocycle (a₁ᵤ → e₉). The Soret band, located around 300-400 nm, is attributed to deeper π-π* transitions (a₂ᵤ → e₉ and b₂ᵤ → e₉).
The position and shape of the Q-band are highly sensitive to the molecular environment, including aggregation, solvent, and the central metal ion. In solution, naphthalocyanines often exhibit a sharp, single Q-band. However, in the solid state or in aggregating solvents, this band can split or broaden due to intermolecular interactions, a phenomenon known as Davydov splitting. This splitting is a clear indicator of the formation of aggregates. For example, a blue-shifted peak relative to the solution spectrum suggests a cofacial (H-type) arrangement of the molecules in the solid film.
The concentration of the naphthalocyanine solution also influences the absorption spectrum. As the concentration increases, the intensity of the absorption bands increases in accordance with the Beer-Lambert law. At higher concentrations, a blue shift in the Q-band maximum can be observed, indicating the onset of aggregation even in solution. For instance, a study on a soluble copper phthalocyanine derivative showed that as the concentration in chloroform (B151607) increased, the Q-band peak shifted to shorter wavelengths.
Table 2: Typical UV-Vis Absorption Bands for Copper Naphthalocyanine and Phthalocyanine Systems
| Spectral Band | Wavelength Range (nm) | Transition Type | Notes | Reference |
| Q-band | 600-850 | π-π* (a₁ᵤ → e₉) | Intense absorption, sensitive to aggregation and environment. | |
| Soret (B-band) | 300-400 | π-π* (a₂ᵤ, b₂ᵤ → e₉) | Corresponds to deeper electronic transitions. |
Raman Spectroscopy for Polymorph Distinction and Structural Analysis
Raman spectroscopy is a valuable technique for probing the vibrational modes of molecules and is particularly useful for distinguishing between different crystalline polymorphs of copper naphthalocyanine and phthalocyanine. Unlike FT-IR spectroscopy, which can sometimes show very similar spectra for different polymorphs, Raman spectroscopy can reveal subtle differences in molecular packing and intermolecular interactions.
Studies on copper phthalocyanine have demonstrated that the α and β polymorphs can be clearly distinguished using Raman spectroscopy. Specific vibrational modes, such as the Cu-N deformation, C-H bending of the benzene (B151609) ring, and stretching of the phthalocyanine macrocycle, show noticeable shifts between the different polymorphs. The ability to differentiate these forms is critical as the crystal structure significantly impacts the material's properties, such as its color and semiconducting behavior.
Micro-Raman spectroscopy allows for the analysis of very small sample areas, making it suitable for studying microstructures and has been used to investigate the crystalline phase of copper phthalocyanine microdisks. Furthermore, combining Raman spectroscopy with chemometrical analysis, such as Linear Discriminant Analysis (LDA), has been shown to be an effective method for identifying the specific crystalline structure of pigments in complex matrices like paint layers.
Nuclear Magnetic Resonance (NMR) Spectroscopy of
Solid-State NMR (SSNMR) for Crystalline Polymorphs
Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For metallonaphthalocyanines, which often exhibit polymorphism, SSNMR is particularly valuable for distinguishing between different crystalline forms. Each polymorph, having a unique molecular packing and intermolecular interactions, will present a distinct SSNMR spectrum.
While specific SSNMR studies on the polymorphs of this compound are not extensively documented in public literature, the principles can be understood from studies on the closely related Copper(II) Phthalocyanine (CuPc). nih.gov Research on CuPc has demonstrated that ¹³C high-resolution SSNMR spectra can effectively differentiate between its α and β polymorphs. nih.gov The paramagnetic nature of the Cu(II) center induces significant hyperfine shifts in the ¹³C NMR signals, which are highly sensitive to the local electronic and magnetic environment and, therefore, to the crystal packing. nih.gov
The ¹³C isotropic chemical shift in such paramagnetic compounds is a sum of the diamagnetic shift and the hyperfine (or paramagnetic) shift. nih.gov It is the variation in the hyperfine shift between different polymorphs that provides a clear spectroscopic signature for each form. nih.gov Furthermore, ¹³C and ¹H SSNMR relaxation times (T₁) have been shown to differ markedly between polymorphs of CuPc, offering another parameter for their identification. nih.gov For instance, the β-form of CuPc exhibits shorter ¹³C T₁ values (8-14 ms) compared to the α-form (25-38 ms). nih.gov It is reasonable to expect that SSNMR would be similarly effective in distinguishing the crystalline polymorphs of this compound.
Table 1: Illustrative ¹³C T₁ Relaxation Times for Polymorphs of the Analogous Copper(II) Phthalocyanine
| Crystal Form | Peak Position (ppm) | ¹³C T₁ Relaxation Time (ms) |
| α-CuPc | 179 | 38.3 ± 2.1 |
| 197 | 25.1 ± 2.1 | |
| β-CuPc | 132 | Not specified |
| 180 | 8-14 |
Data is for Copper(II) Phthalocyanine and is presented for illustrative purposes. nih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For large, non-volatile molecules like this compound, specialized ionization techniques are required.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large, thermally labile molecules such as metallonaphthalocyanines. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. The laser energy is primarily absorbed by the matrix, leading to its desorption and ionization, and carrying the intact analyte molecules into the gas phase with minimal fragmentation.
MALDI-TOF analysis of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its molecular weight of approximately 776.30 g/mol . sigmaaldrich.com The isotopic pattern of this peak, arising from the natural abundance of copper isotopes (⁶³Cu and ⁶⁵Cu) and carbon isotopes (¹²C and ¹³C), would provide further confirmation of the elemental composition.
Studies on related metalloporphyrins and phthalocyanines have shown that the choice of matrix is crucial for successful MALDI-TOF analysis, as protic matrices can sometimes interfere with the analyte or cause demetallation. rsc.org Neutral or electron transfer matrices are often preferred to ensure the stability of the central metal ion. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information about the macrocycle and its substituents. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Hyperfine Interactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is an indispensable tool for studying paramagnetic species like Copper(II) complexes, which have a d⁹ electron configuration. libretexts.org EPR spectroscopy provides detailed information about the electronic structure, coordination environment, and magnetic properties of the Cu(II) center.
Continuous Wave and Pulse EPR Studies
Both continuous wave (CW) and pulse EPR techniques are employed to study copper(II) complexes. CW-EPR, the more traditional method, provides information on the g-values and hyperfine coupling constants. ethz.ch Pulse EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, offer higher resolution and can probe weak interactions between the electron spin and surrounding nuclear spins. nih.govwashington.edu
Studies on copper phthalocyanine complexes have utilized both CW and pulse EPR to investigate the electronic structure and the influence of the surrounding matrix. nih.govwashington.edu These studies reveal how the coordination environment affects the electronic and bonding properties of the complex. nih.govwashington.edu For this compound, such studies would be crucial in understanding its electronic properties in various solid-state and solution environments.
Electron Nuclear Double Resonance (ENDOR) Spectroscopy
Electron Nuclear Double Resonance (ENDOR) is a high-resolution technique that combines EPR and NMR to measure hyperfine interactions with great precision. nih.gov In an ENDOR experiment, an EPR transition is saturated while simultaneously applying a radiofrequency field to induce NMR transitions. This results in a highly resolved spectrum of the nuclear spin transitions, allowing for the determination of hyperfine coupling constants and nuclear quadrupole interactions of ligand atoms. nih.gov
For this compound, ENDOR would be instrumental in mapping the spin density distribution across the naphthalocyanine ligand by precisely measuring the hyperfine couplings to the nitrogen, carbon, and hydrogen nuclei of the macrocycle. nih.gov This information is vital for understanding the covalency of the metal-ligand bonds and the electronic communication within the molecule.
Analysis of g-Values and Hyperfine Couplings
The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A) for the copper nucleus (I=3/2). ethz.ch In an axially symmetric environment, these are described by the principal values g∥, g⊥, A∥, and A⊥. ethz.ch The g-values provide information about the electronic energy levels, while the hyperfine coupling constants are sensitive to the nature of the metal-ligand bonds and the geometry of the complex. libretexts.orgsemanticscholar.org
The relationship g∥ > g⊥ > 2.0023 is typical for Cu(II) in an axially elongated geometry, which is common for copper phthalocyanine and expected for this compound. semanticscholar.orgmarquette.edu The copper hyperfine coupling (A∥) typically results in four lines in the EPR spectrum due to the nuclear spin I=3/2 of copper. libretexts.org Additionally, superhyperfine coupling to the four coordinating nitrogen atoms (I=1) can lead to further splitting. libretexts.org A detailed analysis of these parameters, often aided by computational simulations, allows for a comprehensive understanding of the electronic and geometric structure of the complex. nih.govsemanticscholar.org
Table 2: Typical EPR Parameters for an Axially Elongated Cu(II) Complex
| Parameter | Description | Typical Value Range |
| g∥ | g-tensor component parallel to the principal axis | > g⊥ |
| g⊥ | g-tensor component perpendicular to the principal axis | > 2.0023 |
| A∥ | Hyperfine coupling constant parallel to the principal axis | Typically in the range of 150-200 x 10⁻⁴ cm⁻¹ |
| A⊥ | Hyperfine coupling constant perpendicular to the principal axis | Typically smaller than A∥ |
These are general ranges and the specific values for this compound would depend on its specific environment.
X-ray Diffraction Techniques for Crystalline Structure and Morphology
X-ray diffraction (XRD) stands as a cornerstone for the structural analysis of crystalline materials, providing invaluable insights into the atomic and molecular arrangement within a solid. For this compound, various XRD techniques are employed to probe its structure from bulk powder to thin film forms.
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases and Polymorphism
Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and investigate polymorphism in bulk samples of this compound. Each crystalline form, or polymorph, possesses a unique crystal lattice, resulting in a characteristic diffraction pattern that serves as a "fingerprint" for that specific phase. nih.govnih.govresearchgate.net Phthalocyanines, a class of compounds closely related to naphthalocyanines, are well-known for exhibiting polymorphism, with common forms including the α, β, γ, and ε phases. researchgate.net The thermal stability and electronic properties of these polymorphs can vary significantly, impacting their performance in various applications.
For instance, studies on copper phthalocyanine (CuPc) have shown that the metastable α-phase can be converted to the more stable β-phase upon thermal treatment. scirp.org The β-phase of CuPc nanotubes has been identified by strong diffraction peaks at 2θ values of approximately 7.08° and 9.25°. researchgate.net While specific PXRD data for this compound is not extensively reported, the principles of identifying its potential polymorphs remain the same. The analysis of diffraction peak positions and intensities allows for the determination of the crystal system and unit cell parameters of each polymorphic form.
| 2θ (degrees) | Corresponding Phase | Reference |
|---|---|---|
| 7.08 | β-phase | researchgate.net |
| 9.25 | β-phase | researchgate.net |
Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Texture and Orientation
Grazing Incidence X-ray Diffraction (GIXRD) is a powerful surface-sensitive technique employed to characterize the crystalline texture and molecular orientation within thin films of this compound. mdpi.comrsc.org Unlike conventional XRD which probes the bulk of a material, GIXRD utilizes a very small angle of incidence for the X-ray beam, confining the analysis to the near-surface region of the film. rsc.org This is particularly crucial for applications in organic electronics, where the orientation of the molecules at the interface significantly influences device performance. mdpi.comnih.gov
Studies on related copper phthalocyanine (CuPc) and its derivatives have demonstrated that the molecular orientation can be controlled by the deposition conditions and the nature of the substrate. nih.govprinceton.edu For example, vacuum-deposited thin films of tetrachloro-substituted copper phthalocyanine (CuPcCl₄) on a glass substrate at 50°C exhibit a polycrystalline structure with a preferential orientation of the (100) crystallographic plane parallel to the substrate surface. mdpi.com In this configuration, the molecules are inclined at an angle of approximately 79.2° relative to the substrate. mdpi.com The application of a magnetic field during vacuum deposition of CuPc has also been shown to induce a new stacking behavior and preferred orientation. researchgate.net GIXRD is instrumental in revealing these structural details, providing information on the alignment of the π-stacked molecules, which is critical for charge transport.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Structure
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive and detailed information about the molecular and supramolecular structure of a compound. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine the precise arrangement of every atom in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
While obtaining single crystals of this compound suitable for SC-XRD can be challenging, studies on closely related substituted copper phthalocyanines offer a clear indication of the structural insights that can be gained. For instance, the crystal structure of copper perchlorophthalocyanine (CuPcCl₁₆) was solved using 3D electron diffraction and the unit cell parameters were verified by Rietveld refinement from PXRD data. nih.gov The analysis revealed a monoclinic crystal system with a C2/m space group. nih.gov Such detailed structural information is vital for understanding the fundamental properties of the material and for computational modeling of its behavior.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/m | nih.gov |
| a (Å) | 19.16(2) | mdpi.com |
| b (Å) | 26.03(3) | mdpi.com |
| c (Å) | 3.695(3) | mdpi.com |
| β (°) | 114.55(1) | mdpi.com |
| Volume (ų) | 1675(3) | mdpi.com |
Surface and Thin Film Morphological Characterization
The morphology of this compound at the micro- and nanoscale plays a critical role in its performance in devices. Techniques like scanning electron microscopy and atomic force microscopy are essential for visualizing and quantifying the surface features of its films and nanoparticles.
Scanning Electron Microscopy (SEM) of Naphthalocyanine Films and Nanoparticles
Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology of this compound films and nanoparticles. SEM provides high-resolution images of the sample's surface, revealing details about grain size, shape, and distribution. researchgate.netresearchgate.net
Studies on copper phthalocyanine (CuPc), a structurally similar compound, have shown a variety of morphologies depending on the synthesis and deposition conditions. For example, CuPc can form nanowires or nanoparticles. researchgate.net In some instances, CuPc nanoparticles with an average size of 30-60 nm have been observed. mdpi.com Furthermore, under certain annealing conditions on gold-coated substrates, these nanoparticles can self-assemble into intricate nanoflower-like structures. researchgate.net In thin films used for gas sensing applications, the average grain size of CuPc has been reported to be around 140 nm. crystallography.net These morphological features, which can be directly visualized by SEM, have a profound impact on the active surface area and, consequently, the functional properties of the material.
Atomic Force Microscopy (AFM) for Surface Topography and Film Morphology
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography and morphology of this compound thin films at the nanometer scale. AFM can provide three-dimensional images of the surface, allowing for the quantitative measurement of features such as surface roughness, grain size, and the presence of defects. researchgate.netresearchgate.netresearchgate.net
Research on copper phthalocyanine (CuPc) thin films has demonstrated the utility of AFM in understanding film growth and morphology. For instance, post-deposition annealing of CuPc films can lead to the development of nano-rod structures on the surface. researchgate.net The surface roughness is a critical parameter that can be precisely determined using AFM. In one study, as-deposited amorphous vanadium oxide films exhibited a root-mean-square (RMS) roughness of 0.58 nm, which increased to 3.64 nm after crystallization upon annealing. researchgate.net Similarly, for CuPc thin films, the surface morphology and roughness are influenced by factors such as the deposition rate, substrate temperature, and subsequent thermal treatments. scirp.orgrsc.org AFM studies have revealed terraced structures with step heights corresponding to molecular dimensions, providing insights into the layer-by-layer growth mechanism of the film. acs.org
| Material/Condition | RMS Roughness (nm) | Reference |
|---|---|---|
| As-deposited amorphous ALD vanadium oxide | 0.58 | researchgate.net |
| Crystallized VO₂ after annealing | 3.64 | researchgate.net |
| Polycrystalline CuI film | 0.7 | core.ac.uk |
Scanning Tunneling Microscopy (STM) for Molecular Imaging and Surface Organization
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing single molecules and their self-assembly on conductive surfaces at the atomic scale. For this compound and its close analogs like copper phthalocyanine (CuPc), STM provides direct insights into molecular conformation, orientation, and intermolecular interactions.
When individual naphthalocyanine molecules are deposited on a surface, such as a NaCl film on Cu(111), they can be clearly resolved. researchgate.net STM images typically reveal the characteristic four-fold symmetry of the molecule, appearing as a cross-shaped structure with four distinct lobes corresponding to the peripheral naphthalene (B1677914) units. researchgate.netmdpi.com The center of the molecule, where the copper ion is located, often appears as a depression or a dark hole in constant current STM images. This is attributed to the occupied d-orbital character of the copper ion being far from the Fermi energy. mdpi.comwsu.edu
The appearance and organization of the molecules are highly dependent on the substrate and the imaging conditions (bias voltage and tunneling current). For instance, imaging a naphthalocyanine molecule on NaCl/Cu(111) with a CO-functionalized tip at a bias voltage of 0.6 V and a tunneling current of 2 pA provides high-resolution images where the positions of the atoms within the molecule can be discerned. researchgate.net
On surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or metal single crystals such as Au(111) and Bi(111), this compound molecules tend to self-assemble into highly ordered two-dimensional (2D) domains. mdpi.comrsc.orgnih.gov The molecules typically adopt a flat-lying adsorption orientation to maximize the π-π interaction with the substrate. mdpi.com The arrangement within these domains can form various superstructures, including pseudocxagonal and linear patterns, which can be influenced by co-adsorption with other molecular species. nih.gov The lattice parameters of these self-assembled structures are dictated by the balance between molecule-substrate and molecule-molecule interactions. mdpi.com
Table 1: STM Imaging Parameters for Naphthalocyanine and Related Molecules
| Molecule | Substrate | Bias Voltage (V) | Tunneling Current (pA) | Observed Features | Reference(s) |
| Naphthalocyanine | NaCl/Cu(111) | 0.25 | 2 | Single molecule identification | researchgate.net |
| Naphthalocyanine | NaCl/Cu(111) | 0.6 | 2 | High-resolution image with CO-tip | researchgate.net |
| Copper Phthalocyanine (CuPc) | Bi(111) | -1.7 | 30 | Cross-shape with four lobes, central dark hole | mdpi.com |
| Copper Phthalocyanine (CuPc) | Bi(111) | -1.4 / +0.5 | N/A | Flat-lying 2D domains | mdpi.com |
| Cobalt Phthalocyanine (CoPc) | Au(111) | N/A | N/A | High central region due to d-orbital participation | wsu.edu |
X-ray Absorption and Photoelectron Spectroscopy for Electronic Structure
X-ray-based spectroscopic techniques are indispensable for probing the elemental composition and electronic states of materials. For this compound, XPS and XAS provide detailed information about the oxidation state of the central copper ion and the chemical environment of the constituent atoms.
XPS is used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. For compounds like this compound, analysis of the core-level spectra of copper (Cu 2p), nitrogen (N 1s), and carbon (C 1s) is particularly informative. While specific data for the 2,3-naphthalocyanine derivative is sparse, extensive studies on the closely related copper phthalocyanine (CuPc) provide a reliable framework for understanding its electronic properties.
The Cu 2p spectrum is a clear indicator of the copper's oxidation state. In Cu(II) complexes, the spectrum shows two main spin-orbit components, Cu 2p3/2 and Cu 2p1/2, at approximately 933-935 eV and 953-955 eV, respectively. rsc.orgresearchgate.net A key feature for Cu(II) is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-944 eV and 961-963 eV). researchgate.netkratos.com These satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoemission process and are a definitive fingerprint of the Cu2+ (d9) configuration. kratos.comsurfacesciencewestern.com
The N 1s spectrum typically displays a primary peak around 398.5-399 eV, corresponding to the nitrogen atoms in the C=N-C linkages within the macrocycle. rsc.orgaip.org
The C 1s spectrum is more complex and can be deconvoluted into multiple components. A main peak around 284.8 eV is associated with C-C and C-H bonds in the aromatic benzene or naphthalene rings. rsc.org A second component at a higher binding energy corresponds to the carbon atoms bonded to nitrogen in the pyrrole (B145914) rings. researchgate.net A π–π* satellite peak may also be observed, which is characteristic of conjugated aromatic systems. rsc.org
Table 2: Typical XPS Binding Energies for Copper Phthalocyanine (CuPc)
| Core Level | Peak | Binding Energy (eV) | Feature | Reference(s) |
| Cu 2p | 2p3/2 | 933.0 - 935.2 | Main peak for Cu(II) | rsc.orgresearchgate.netresearchgate.net |
| sat. | 942.2 - 943.5 | Shake-up satellite | researchgate.netresearchgate.net | |
| 2p1/2 | 953.0 - 955.1 | Main peak for Cu(II) | rsc.orgresearchgate.netresearchgate.net | |
| N 1s | 1s | 398.5 - 399.0 | C=N-C in macrocycle | rsc.orgaip.org |
| C 1s | 1s | ~284.8 | C-C, C-H (aromatic) | rsc.org |
| 1s | Higher BE | C-N (pyrrole) | researchgate.net |
XAS is a complementary technique to XPS that probes the unoccupied electronic states by exciting a core electron to empty orbitals. The resulting spectrum provides information on the oxidation state, coordination geometry, and covalent character of the metal-ligand bonds.
For copper compounds, the Cu K-edge (1s → 4p transition) and L-edge (2p → 3d transition) are commonly studied. In situ Cu K-edge XAS studies on CuPc have been used to identify the interaction sites with gas molecules. acs.orgnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the local geometry and electronic structure of the absorbing atom. For CuPc, the Cu K-edge XANES spectrum shows a low intensity for pre-edge features, which indicates a low degree of or lack of axial coordination at the central copper atom, consistent with its typically square planar geometry. acs.orgnih.gov The shape and energy of the absorption edge itself provide confirmation of the Cu(II) oxidation state. nih.gov
Analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region, which lies at energies above the absorption edge, can provide quantitative information about the bond lengths and coordination numbers of the neighboring atoms around the central copper ion. This allows for a precise determination of the local atomic structure.
Theoretical and Computational Investigations of Copper Ii 2,3 Naphthalocyanine
Density Functional Theory (DFT) Studies on Copper(II) 2,3-Naphthalocyanine
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of large and complex molecules like this compound. DFT calculations offer a balance between computational cost and accuracy, making it feasible to study the electronic and structural properties of this extended π-system.
DFT calculations are instrumental in determining the most stable molecular geometry of CuNc. The process involves optimizing the spatial arrangement of atoms to find the minimum energy configuration. For metallophthalocyanines and their naphthalocyanine analogues, the molecule is generally predicted to have a planar structure with D4h symmetry. aip.org The central copper atom is coordinated to the four isoindole nitrogen atoms in a square planar arrangement.
Table 1: Predicted Structural Parameters for Metallophthalocyanines from DFT Calculations This table presents a generalized view of typical bond lengths for related metallophthalocyanine compounds, as specific data for this compound was not available in the search results. The data is illustrative of the structural parameters obtained from DFT calculations.
| Parameter | Typical Value (Å) |
|---|---|
| Metal-Nitrogen (M-N) Bond Length | Smallest for NiPc, largest for MgPc and ZnPc chemrxiv.org |
| C-C Bond Length (aromatic) | ~1.40 |
| C-N Bond Length | ~1.35 |
Note: The values are approximate and can vary slightly depending on the specific functional and basis set used in the DFT calculations.
DFT calculations can simulate the vibrational spectra (infrared and Raman) of CuNc. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational bands to the stretching and bending modes of the molecule's constituent parts. For instance, DFT calculations have been successfully used to interpret the infrared spectra of similar copper complexes, confirming experimental assignments. nih.gov The simulations can help identify characteristic vibrations of the naphthalocyanine macrocycle, the C-H bonds of the naphthalene (B1677914) units, and the Cu-N coordination bonds.
DFT provides a detailed picture of the electronic structure of CuNc, including the energies and compositions of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions and reactivity. In metallophthalocyanines, the frontier orbitals are typically of π-character, distributed over the macrocycle. researchgate.netatu.ie
The choice of exchange-correlation functional can significantly impact the predicted orbital energies and their ordering. aip.orgarxiv.org For instance, local-density approximation (LDA) and generalized gradient approximation (GGA) functionals can sometimes incorrectly predict the orbital ordering compared to hybrid functionals like B3LYP or PBEh. aip.org Hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide a more accurate description of the electronic structure of these types of molecules. aip.orgaps.org
The analysis of the molecular orbitals reveals the extent of delocalization of the π-electrons across the large aromatic system of the naphthalocyanine ligand. The central copper atom's d-orbitals also play a role in the electronic structure, with some mixing between the metal and ligand orbitals.
Table 2: Comparison of HOMO-LUMO Gaps for Copper Phthalocyanine (B1677752) with Different Functionals This table illustrates the impact of different exchange-correlation functionals on the calculated HOMO-LUMO gap for the closely related copper phthalocyanine molecule. A similar trend would be expected for this compound.
| Functional | Calculated HOMO-LUMO Gap (eV) |
|---|---|
| LDA | 0.88 arxiv.org |
| PBE | 1.07 arxiv.org |
| BP86 | 1.08 arxiv.org |
| B3LYP | 2.20 arxiv.org |
| PBEh | 2.39 arxiv.org |
| HSE | 1.79 arxiv.org |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including their optical absorption spectra. researchgate.netacs.org For CuNc, TD-DFT can predict the energies and intensities of the electronic transitions that give rise to its characteristic absorption bands, such as the Q-band in the near-infrared region and the Soret (or B) band in the near-ultraviolet region. researchgate.net These bands are typically due to π-π* transitions within the naphthalocyanine macrocycle. researchgate.netatu.ie
While TD-DFT with standard functionals like B3LYP can sometimes show a systematic blue-shift in the predicted absorption maxima, the relative error is often consistent across similar molecules like phthalocyanines and naphthalocyanines. researchgate.netacs.org Simplified TD-DFT methods have also been developed to provide faster, yet still accurate, predictions of the UV-Vis-NIR spectra of these large molecules. nih.gov
Furthermore, TD-DFT can be employed to calculate triplet-triplet absorption spectra, which is crucial for understanding the photophysical processes relevant to applications like photodynamic therapy and optical limiting. acs.org
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. aip.orgarxiv.org For molecules like CuNc, where electron correlation effects are significant, a careful selection of the functional is critical. Studies on the related copper phthalocyanine (CuPc) have shown that semi-local functionals (LDA and GGA) can fail to correctly describe the electronic structure, primarily due to self-interaction errors that lead to an under-binding of localized orbitals. arxiv.org
Hybrid functionals, such as B3LYP and PBEh, generally provide more accurate results for the electronic properties of metallophthalocyanines. aip.orgaps.orgresearchgate.net Long-range corrected (LRC) functionals, like CAM-B3LYP, have also been shown to perform well, particularly for charge-transfer excitations. researchgate.net The Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional has been suggested as a good compromise, providing a balance between accuracy and computational cost for these systems. arxiv.org A thorough analysis of various XC functionals is often necessary to benchmark the computational methodology and ensure reliable predictions for the electronic structure of CuNc. researchgate.netkoreascience.kr
Quantum Chemical Calculations for Mechanistic Insights
Beyond the prediction of static properties, quantum chemical calculations can provide valuable insights into the reaction mechanisms involving CuNc. While specific mechanistic studies on CuNc were not found in the provided search results, the general approach involves using DFT to map out the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, such calculations could be used to investigate the mechanisms of catalytic reactions where CuNc acts as the catalyst or to understand the processes of photodegradation or aggregation.
Quantitative Structure-Activity Relationship (QSAR) Studies for Inhibitory Properties
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. While extensive QSAR studies have been conducted on various copper complexes to understand their inhibitory and antineoplastic activities, specific QSAR investigations focused solely on the inhibitory properties of this compound are not extensively documented in the reviewed literature.
However, research on related copper complexes provides insights into the methodologies and parameters that would be relevant for such a study. For instance, QSAR studies on a series of mixed chelate copper(II) complexes, known as Casiopeínas, have demonstrated a strong relationship between their half-wave potential (E1/2) and their inhibitory concentration (IC50) against various tumor cell lines. nih.gov These studies revealed that the most active complexes were those that are weaker oxidants. nih.gov The structural features of the ligands, such as the presence of fused aromatic rings, were also found to be crucial for preserving antiproliferative activity. nih.gov
Another study on dinuclear cobalt(II) and copper(II) Schiff base complexes explored their anticancer properties and found potent activity against HeLa and A549 cancer cell lines. nih.gov Theoretical calculations, including Density Functional Theory (DFT), were employed to understand the electronic properties and reactivity of these complexes. nih.gov
Should a QSAR study be undertaken for this compound, it would likely involve the calculation of various molecular descriptors, including:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical in determining the electron-donating or accepting capabilities of the molecule.
Topological Descriptors: Which describe the size, shape, and branching of the molecular structure.
Physicochemical Descriptors: Such as lipophilicity (log P) and water solubility, which influence the compound's transport and interaction with biological systems.
These descriptors would then be correlated with experimentally determined inhibitory activities to develop a predictive QSAR model.
Computational Modeling of Interactions
Computational modeling is a powerful tool for understanding the non-covalent interactions that govern the behavior of this compound in different environments.
The encapsulation of metallophthalocyanines and similar macrocyclic molecules within the porous frameworks of zeolites has been a subject of significant research. These host-guest systems are of interest for applications in catalysis, sensing, and materials science. Computational studies are crucial for elucidating the structural and electronic changes that occur upon encapsulation.
While specific studies on this compound encapsulation are limited, research on the closely related Copper(II) phthalocyanine (CuPc) provides valuable insights. Theoretical studies on zeolite-Y encapsulated chlorine-substituted CuPc have shown that the zeolite framework significantly influences the geometry and reactivity of the guest molecule. sci-hub.se Upon encapsulation, changes in the bond angles and a distortion from planarity are observed. sci-hub.seacs.org
The interaction with the zeolite can activate the encapsulated complex. For instance, studies on copper(II)-histidine complexes within zeolite Y have shown that the zeolite matrix actively participates in the coordination and orientation of the guest molecules, leading to a distorted geometry that can be considered an "entactic state," which is an activated state for catalysis. nih.gov
Computational methods like Density Functional Theory (DFT) are used to model these systems. Key findings from such studies on related copper complexes include:
Structural Distortions: The confined space of the zeolite pores can induce saddle or ruffled distortions in the planar macrocycle. acs.org
Electronic Modifications: Encapsulation can alter the frontier molecular orbital energies (HOMO and LUMO) of the guest molecule, which in turn affects its chemical potential and reactivity in electron transfer reactions. sci-hub.se
Stabilization: The zeolite framework can effectively accommodate and stabilize the guest molecule, as evidenced by calculations of interaction energies. sci-hub.seacs.org
Table 1: Calculated Geometrical and Electronic Parameters for Copper Phthalocyanine (CuPc) and its Zeolite-Y Encapsulated Form (CuPc-Y) (Note: Data is for the related compound Copper(II) phthalocyanine as a model system)
| Parameter | CuPc | CuPc-Y | Reference |
| N12-Cu-N23 Bond Angle (°) | ~180 | 169.97 | acs.org |
| HOMO Energy (eV) | -5.25 | -5.17 | sci-hub.se |
| LUMO Energy (eV) | -3.48 | -3.40 | sci-hub.se |
| Chemical Potential (μ) | -4.365 | -4.285 | sci-hub.se |
Surface Interactions with Metal Substrates (e.g., Au, Ag)
The interaction of this compound and related molecules with metal surfaces is of fundamental importance for the development of molecular electronic devices. Computational modeling, often in conjunction with experimental techniques like Scanning Tunneling Microscopy (STM), provides a molecular-level understanding of these interfaces.
Studies on the adsorption of metal-free naphthalocyanine (H₂Nc) on gold surfaces (Au(100) and Au(111)) have revealed that the molecules form ordered structures. wiley.com At low coverage, a striped phase is observed, while at higher coverage, densely packed self-assembled monolayers are formed. wiley.com The naphthalocyanine molecules typically lie flat on the surface, with their conjugated ring system parallel to the substrate. wiley.com The molecule-molecule interactions are often the driving force for the formation of these ordered domains. wiley.com
For copper-phthalocyanine (CuPc) on gold surfaces, the interactions are generally considered to be weaker compared to more reactive substrates like copper. csic.es The nature of the interaction is often dominated by van der Waals forces. csic.es However, the substrate can still influence the ordering of the molecules. For instance, on Au(111), CuPc can form a square unit cell with the molecules oriented in specific directions relative to the substrate's high symmetry directions. csic.es
The interaction strength can be indirectly probed by measuring the molecule-substrate distance. A larger distance is indicative of a weaker interaction. csic.es X-ray standing wave (XSW) measurements have been used to determine these distances for related systems. csic.es
Table 2: Observed Structures of Naphthalocyanine and Phthalocyanine on Gold Surfaces (Note: Data is for related naphthalocyanine and phthalocyanine compounds as model systems)
| Molecule | Substrate | Observed Structure at Low Coverage | Observed Structure at High Coverage | Key Interaction Driver | Reference |
| H₂Nc | Au(100) | Striped phase | Densely packed domains | Molecule-molecule | wiley.com |
| H₂Nc | Au(111) | Striped phase | Densely packed domains | Molecule-molecule | wiley.com |
| CuPc | Au(111) | - | Crystalline layer with square unit cell | Molecule-substrate & van der Waals | csic.es |
| CuPc | Au(100) | - | No crystalline layer, two preferential orientations | Weak molecule-substrate | csic.es |
Thin Film Fabrication and Supramolecular Assembly of Copper Ii 2,3 Naphthalocyanine Systems
Advanced Thin Film Deposition Techniques for Copper(II) 2,3-Naphthalocyanine
Vacuum Deposition Methods
Vacuum deposition encompasses a range of techniques where material is vaporized in a vacuum and condensed onto a substrate to form a thin film wikipedia.org. Methods such as physical vapor deposition (PVD) and thermal evaporation are commonly used for organic molecules like metal phthalocyanines and their derivatives due to their thermal stability squarespace.comscirp.orgtripod.com. These processes allow for high-purity films with precise thickness control wikipedia.orgmdpi.com.
For the broader class of metal phthalocyanines, vacuum deposition is a well-established method for creating uniform thin films scirp.org. The process involves heating the source material in a low-pressure chamber (e.g., 10⁻⁵ mbar) and allowing the evaporated molecules to deposit on a substrate scirp.org. While specific parameters for this compound are not detailed in the provided research, the general principles of vacuum evaporation for related copper phthalocyanine (B1677752) (CuPc) compounds suggest that substrate temperature and deposition rate are critical parameters influencing film structure scirp.orgresearchgate.net.
Solution-Processing Techniques (Spray Coating, Drop Casting, Recrystallization)
Solution-based techniques offer a cost-effective and scalable alternative to vacuum methods squarespace.commdpi.com. These techniques are particularly valuable for large-area electronics.
A key challenge for solution processing of naphthalocyanines is their limited solubility. To overcome this, researchers have developed soluble precursors of 2,3-naphthalocyanine (Nc) that can be processed into thin films using methods like spin-coating. These precursor films are subsequently converted into the insoluble, semiconducting Nc films through heating rsc.org. This approach combines the advantages of solution-based fabrication with the robust properties of the final naphthalocyanine film rsc.org.
Other common solution-processing methods used for related phthalocyanine compounds include:
Spray Coating : This technique involves atomizing a solution of the material and spraying it onto a substrate. It is suitable for creating large-area films, and the resulting film morphology can range from nanoribbons to crystallized rod-like features depending on the process conditions mdpi.comresearchgate.net.
Drop Casting : A simple method where a droplet of the material's solution is placed on the substrate and allowed to dry researchgate.netresearchgate.net. While straightforward, controlling the uniformity and morphology of the resulting film can be challenging researchgate.net.
Langmuir-Blodgett (LB) Film Formation
The Langmuir-Blodgett (LB) technique provides exceptional control over the molecular organization and thickness of thin films at the monolayer level wikipedia.orgbiolinscientific.com. The process involves creating a monolayer of amphiphilic molecules at a liquid-gas interface (a Langmuir film) and then transferring this layer onto a solid substrate by vertically passing the substrate through the interface wikipedia.orgbiolinscientific.com. This allows for the construction of highly ordered multilayer structures one monolayer at a time biolinscientific.commdpi.com.
While the LB technique has been successfully applied to various copper phthalocyanine derivatives to create highly ordered films, specific studies detailing the formation of Langmuir-Blodgett films using this compound were not found in the provided search results capes.gov.brresearchgate.net. The applicability of this technique would depend on the ability to synthesize an amphiphilic derivative of the this compound molecule.
Control of Crystalline Phase and Texture in this compound Thin Films
The arrangement of molecules within a thin film, including its crystalline phase (polymorphism) and orientation (texture), has a profound impact on its electronic and optical properties.
Polymorphism (α- and β-forms) and its Influence on Film Properties
Polymorphism, the ability of a material to exist in multiple distinct crystal structures, is a well-documented phenomenon in metal phthalocyanines squarespace.comnih.gov. The two most common polymorphs are the metastable α-form and the thermodynamically stable β-form scirp.orgtripod.com. These different phases exhibit distinct X-ray diffraction patterns and physical properties nih.gov. The transition from the α-phase to the β-phase can often be induced by thermal annealing nih.gov.
For instance, in the closely related zinc phthalocyanine (ZnPc), the α- to β-phase transition results in a flatter film surface and a significant increase in optical absorbance, though it can also decrease the exciton (B1674681) lifetime nih.gov. In copper phthalocyanine (CuPc) films, the as-deposited films are often in the α-phase and can be converted to the β-phase through heat treatment tripod.com. Studies have shown that both α-polymorphs can coexist in vacuum-deposited CuPc films nih.govresearchgate.netdntb.gov.ua. However, specific research detailing the polymorphic forms and their distinct properties for this compound was not available in the provided search results.
Crystallinity and Crystallite Size Investigations in Films
The degree of crystallinity and the size of the crystalline domains (crystallites) within a film are crucial for properties such as charge carrier mobility. X-ray diffraction (XRD) is a primary tool for investigating these structural characteristics researchgate.netresearchgate.net.
For solution-processed films of the related compound copper phthalocyanine, crystallinities greater than 80% have been reported, with an average crystallite size of around 24 nm mdpi.com. In vacuum-evaporated CuPc films, the crystallite size has been shown to increase with growing film thickness and with post-deposition annealing tripod.comresearchgate.net. For example, studies on thermally evaporated CuPc films of varying thicknesses (200-255 nm) showed an increase in crystal size with thickness due to a columnar growth pattern researchgate.netresearchgate.net. Detailed investigations and specific data on the crystallinity and crystallite size in thin films composed solely of this compound are not present in the provided search results.
Preferred Orientation Studies in Thin Films
The orientation of molecules within thin films is a critical factor that governs the material's electronic and optical properties. In the case of macrocyclic compounds like this compound, the arrangement of the planar molecules relative to the substrate can significantly impact device performance. Studies on the closely related copper phthalocyanine (CuPc) provide significant insights into the principles of molecular orientation.
In thin films of CuPc prepared by physical vapor deposition onto amorphous substrates, a strong preferred orientation, or texture, is often observed. X-ray diffraction (XRD) analysis, including θ/2θ scans and pole figure measurements, is a primary tool for these investigations. For instance, CuPc films deposited at low rates on non-rotating substrates tend to exhibit a strong fiber texture where the (100) crystallographic planes are oriented parallel to the substrate surface cambridge.org.
However, deposition conditions can alter this preferred orientation. At higher deposition rates, an additional orientation with the (110) planes parallel to the substrate can emerge. The use of a rotating substrate during deposition can further promote the development of this (110) texture cambridge.org. This change in molecular arrangement is significant because electronic band structure calculations suggest that different orientations can lead to variations in electron and hole transport through the film cambridge.org.
Similarly, studies on chloro-substituted copper phthalocyanines have demonstrated that both substrate temperature and the degree of substitution influence the final film structure. For example, tetrasubstituted copper phthalocyanine (CuPcCl4) forms polycrystalline films with a preferential orientation of the (100) plane parallel to the substrate when deposited at 50 °C. The inclination angle of the molecules relative to the substrate in these films was estimated to be 79.2° mdpi.comnih.gov. Increasing the number of chloro-substituents can lead to the formation of amorphous films under the same conditions. Elevating the substrate temperature, for instance to 200 °C, can result in polycrystalline films that lack a preferred orientation mdpi.comnih.gov.
While specific studies on this compound are less common, these findings on related phthalocyanine systems underscore the importance of deposition parameters in controlling molecular orientation. It is expected that factors such as deposition rate, substrate temperature, and the specific molecular structure of naphthalocyanine derivatives will similarly dictate the supramolecular arrangement in their thin films.
Supramolecular Organization and Aggregation Behavior
The tendency of planar aromatic molecules like this compound to self-assemble into ordered aggregates is a defining characteristic of their chemistry. This aggregation is driven by non-covalent interactions and has a profound effect on the material's spectroscopic and electronic properties.
Factors Influencing Molecular Aggregation (e.g., Substituents, Solvents, Concentration)
Molecular aggregation is a complex process influenced by a variety of internal and external factors.
Substituents: The nature of peripheral groups attached to the naphthalocyanine macrocycle plays a crucial role. Bulky substituents can sterically hinder the close approach of molecules, thereby reducing aggregation. Conversely, substituents that introduce additional intermolecular forces, such as hydrogen bonding or van der Waals interactions, can promote aggregation. For instance, the introduction of crown ether substituents onto phthalocyanine and naphthalocyanine rings provides a powerful tool for controlling their assembly ru.nlnih.gov.
Solvents: The solvent environment is a key determinant of aggregation. In general, naphthalocyanines are more prone to aggregate in polar solvents, where the solvophobic effect encourages the association of the large, nonpolar macrocycles. In non-polar solvents, stronger solute-solvent interactions can help to maintain the molecules in a monomeric state. The kinetics and energetics of dimerization for a substituted copper(II) phthalocyanine were found to be significantly different in benzene (B151609) versus carbon tetrachloride rsc.org.
Concentration: As with most aggregation phenomena, the concentration of the naphthalocyanine in solution is a direct driver of assembly. At low concentrations, the monomeric species typically predominates. As the concentration increases, the equilibrium shifts towards the formation of dimers, trimers, and larger aggregates. This concentration dependence is often monitored using UV-Vis spectroscopy, where changes in the Q-band absorption provide a clear indication of the aggregation state.
The table below summarizes the key factors that influence the molecular aggregation of naphthalocyanine and related phthalocyanine systems.
| Factor | Influence on Aggregation | Examples |
| Substituents | Bulky groups hinder aggregation; interacting groups promote it. | Crown ethers can be used to control assembly ru.nlnih.gov. |
| Solvents | Aggregation is more pronounced in polar solvents. | Dimerization kinetics differ in benzene and CCl4 rsc.org. |
| Concentration | Higher concentrations favor the formation of aggregates. | Observable via changes in UV-Vis absorption spectra. |
Dimerization and Oligomerization Phenomena of Copper(II) Naphthalocyanines
The initial stage of aggregation for Copper(II) naphthalocyanines in solution is typically the formation of dimers, which can then proceed to form higher-order oligomers. This process is driven by the minimization of the system's free energy through intermolecular interactions.
The kinetics of dimerization for a tetrasubstituted copper(II) phthalocyanine in benzene have been studied in detail, revealing a multi-step reaction mechanism. The process was found to have a negative activation energy, which is indicative of a complex formation pathway that likely involves pre-equilibrium steps rsc.org. In carbon tetrachloride, the apparent forward rate constant for dimerization was determined to be 3.6 (±0.4) × 10^7 L mol⁻¹ s⁻¹, with a reverse rate constant of 30 (±3) s⁻¹ rsc.org.
The formation of dimeric and oligomeric structures is not limited to solutions. Substituted copper phthalocyanines have been designed to form dimeric liquid crystals, demonstrating that these aggregation phenomena can be harnessed to create ordered fluid phases acs.org. These materials exhibit unique magnetic properties arising from the interactions between the copper centers within the dimeric units acs.org.
Cation-Induced Cofacial Supramolecular Assemblies
A sophisticated method for controlling the supramolecular assembly of naphthalocyanine systems involves the introduction of specific recognition sites on the periphery of the molecule. The incorporation of crown ether substituents onto phthalocyanine and naphthalocyanine macrocycles is a prime example of this strategy ru.nlnih.gov.
Crown ethers are known for their ability to selectively bind cations. When appended to a naphthalocyanine ring, the addition of a suitable metal salt to the solution can induce aggregation. The complexation of a cation by the crown ether rings of two separate naphthalocyanine molecules can effectively "lock" them together, promoting the formation of cofacial dimers and larger stacked assemblies ru.nl. This cation-induced aggregation is readily observable through changes in the electronic absorption spectrum, such as a blue-shift of the Q-band ru.nl. The strength and specificity of this induced assembly depend on the match between the cation size and the crown ether cavity.
This method offers a reversible and controllable way to switch the aggregation state of the naphthalocyanine, which in turn modulates its photophysical and photochemical properties nih.gov.
Molecular Assembly Control at Electrochemical Interfaces
The assembly of Copper(II) naphthalocyanine molecules can also be controlled at the interface between a solution and an electrode. The application of an electrochemical potential can influence the adsorption, orientation, and intermolecular interactions of these molecules on a conductive surface.
Studies on copper phthalocyanine (CuPc) have shown that the molecule can undergo reconstruction during electrochemical processes like CO2 reduction. Under an applied potential, CuPc molecules may release their central copper atoms, which then agglomerate to form copper clusters and nanoparticles on the electrode surface acs.orgacs.org. This process is influenced by factors such as the presence of CO2 reduction intermediates and the nature of the support material acs.org. The size of the resulting copper nanoparticles can be correlated with the selectivity for different multi-carbon products, indicating that the electrochemically driven assembly and disassembly process directly impacts catalytic activity acs.org.
Furthermore, the electrochemical properties of copper phthalocyanines are sensitive to the substituents on the macrocycle. The introduction of electron-withdrawing groups, for example, can cause a positive shift in the redox potentials of the molecule nih.gov. This demonstrates that the electronic structure, and thus the behavior at an electrochemical interface, can be finely tuned through synthetic modification. While these examples focus on phthalocyanines, the principles of potential-dependent restructuring and substituent effects on redox behavior are directly applicable to this compound systems at electrochemical interfaces.
Intermolecular Interactions (e.g., π–π Interactions)
The primary driving force for the aggregation and self-assembly of this compound is the attractive π–π interaction between the extensive aromatic systems of the macrocycles. These non-covalent interactions, though individually weak, become significant when summed over the large surface area of the naphthalocyanine ring.
In these assemblies, the molecules typically adopt a cofacial arrangement, stacking one on top of the other like a column of coins. The distance between the stacked molecules is a critical parameter, typically in the range of 3.1 to 3.5 Å nih.gov. This close packing allows for significant overlap of the π-orbitals, which leads to changes in the electronic structure of the material, affecting its absorption spectrum and charge transport properties.
Electronic Structure and Redox Properties of Copper Ii 2,3 Naphthalocyanine
Frontier Molecular Orbitals of Copper(II) 2,3-Naphthalocyanine
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of this compound. Their energy levels and spatial distributions dictate the molecule's reactivity, charge transport characteristics, and absorption spectra. In metallonaphthalocyanines, as with the closely related metallophthalocyanines, the frontier orbitals can have contributions from both the macrocyclic ligand and the central metal ion.
Highest Occupied Molecular Orbital (HOMO) Characteristics
For copper phthalocyanine (B1677752) (CuPc), a molecule structurally similar to copper naphthalocyanine, the HOMO is predominantly located on the phthalocyanine ligand. chemrxiv.orgarxiv.org Theoretical calculations using various density functional theory (DFT) methods consistently show that the HOMO is of a₂u symmetry and is primarily composed of p-orbitals from the carbon and nitrogen atoms of the macrocycle. chemrxiv.org The contribution from the copper d-orbitals to this specific orbital is minimal. The energy of the HOMO is a key factor in determining the ionization potential of the molecule. Extending the π-conjugated system from a phthalocyanine to a naphthalocyanine is expected to raise the energy of the HOMO, making the molecule easier to oxidize.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO in copper phthalocyanine complexes is generally of e₉ symmetry and involves a significant interaction between the ligand's π*-orbitals and the copper dₓ₂-y₂ orbital. chemrxiv.org The LUMOs are doubly degenerate and exhibit contributions from both the metal and the ligand. chemrxiv.org This metal-ligand mixing in the LUMO is a characteristic feature of many metallophthalocyanines and is critical to their electronic properties. Fluorination of the peripheral rings has been shown to uniformly lower the energies of both the HOMO and LUMO, a principle that applies to substituted naphthalocyanines as well. chemrxiv.org
HOMO-LUMO Gap Analysis
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy of its lowest electronic transition. For the parent copper phthalocyanine (CuPc), DFT calculations have shown the HOMO-LUMO gap to be around 1.79 eV to 2.20 eV, depending on the functional used. arxiv.org The extension of the conjugated π-system in the 2,3-naphthalocyanine ligand, compared to the phthalocyanine ligand, leads to a smaller HOMO-LUMO gap. This reduction in the energy gap results in a red-shift of the main absorption bands (Q-bands) to the near-infrared region. For a substituted copper(II) phthalocyanine, a HOMO-LUMO gap of 1.48 V has been reported. researchgate.net
Table 1: Calculated Frontier Orbital Properties for Copper Phthalocyanine (CuPc) as an Analogue
| Property | Functional | Energy (eV) / Description |
| HOMO-LUMO Gap | HSE | 1.79 |
| B3LYP | 2.20 | |
| PBEh | 2.39 | |
| HOMO Character | B3LYP | Primarily ligand-based (a₂u symmetry) |
| LUMO Character | B3LYP | Mix of ligand π* and metal d-orbitals (e₉ symmetry) |
Data sourced from a comparative density functional theory study on Copper Phthalocyanine. arxiv.org
D-Orbital Occupation and Energy Splitting in Copper(II) Naphthalocyanines
The central copper(II) ion in the naphthalocyanine macrocycle has a d⁹ electronic configuration. The square-planar ligand field imposed by the four coordinating nitrogen atoms of the naphthalocyanine ring removes the degeneracy of the five d-orbitals.
In an idealized D₄h symmetry, the d-orbitals split into four distinct energy levels. The ordering is typically dₓ₂-y₂ (b₁g) > dxy (b₂g) > dz² (a₁g) > dxz, dyz (e₉). With a d⁹ configuration, the single unpaired electron resides in the highest energy orbital, which is the antibonding b₁g (dₓ₂-y₂) orbital. arxiv.org This configuration results in a paramagnetic molecule with a spin of S=1/2. The precise energy splitting can be influenced by distortions from a perfect square-planar geometry. acs.org The spin-splitting energy of the higher b₁g orbital can vary significantly with the computational method used, with hybrid functionals yielding much larger values (e.g., 4.32 eV with HSE for CuPc) compared to semi-local functionals (e.g., 1.32 eV with PBE for CuPc). arxiv.org
Electrochemical Properties and Redox Potentials
The electrochemical behavior of this compound is characterized by redox processes that can be centered on either the central metal ion or the extended π-system of the macrocyclic ligand. The electron-rich nature and the extended conjugation of the naphthalocyanine ring make it susceptible to both oxidation and reduction.
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a powerful technique used to investigate the redox properties of these molecules. Studies on analogous copper(II) phthalocyanines (CuPc) provide significant insight into the expected behavior of the naphthalocyanine derivative. Typically, Cu(II)Pcs exhibit multiple redox processes. nih.gov The copper(II) center in these complexes is generally considered redox inactive within the common potential windows, meaning the observed electron transfer reactions are based on the phthalocyanine ring. researchgate.netnih.govresearchgate.net
CV studies on substituted Cu(II)Pcs show two distinct reduction reactions and at least one oxidation reaction. nih.govnih.gov The introduction of electron-withdrawing substituents, such as trifluoromethyl groups, tends to shift these redox processes to more positive potentials. nih.govnih.gov Conversely, extending the π-conjugation, as in the case of naphthalocyanine, is expected to make the first oxidation easier (occur at a less positive potential) and the first reduction easier (occur at a less negative potential) compared to the corresponding phthalocyanine.
In a typical cyclic voltammogram for a CuPC deposit on a glassy carbon electrode in an acetonitrile (B52724) solution, a multi-component oxidation process might be observed around +1.4 V vs Ag/AgCl, which is attributed to ligand-centered oxidations. confex.com
Table 2: Representative Redox Potentials for Substituted Copper(II) Phthalocyanines (Analogues to this compound)
| Compound | Process | Potential (V) vs Ag/AgCl | Notes |
| Tetra-chalcone substituted Cu(II)Pc (2a) | Reduction 1 (Pc⁻²/Pc⁻³) | -1.14 | Reversible, Ligand-based |
| Reduction 2 (Pc⁻³/Pc⁻⁴) | -1.45 | Reversible, Ligand-based | |
| Oxidation 1 (Pc⁻¹/Pc⁻²) | 0.96 | Reversible, Ligand-based | |
| Tetra-chalcone substituted Cu(II)Pc (3a) | Reduction 1 (Pc⁻²/Pc⁻³) | -1.12 | Reversible, Ligand-based |
| Reduction 2 (Pc⁻³/Pc⁻⁴) | -1.41 | Reversible, Ligand-based | |
| Oxidation 1 (Pc⁻¹/Pc⁻²) | 0.99 | Reversible, Ligand-based |
Data sourced from cyclic voltammetry studies on peripherally and non-peripherally substituted copper(II) phthalocyanines in DCM/TBAP. nih.gov
Metal-Based and Ligand-Based Redox Processes
The redox chemistry of this compound, much like its phthalocyanine counterpart, involves processes that can be centered on either the copper metal ion or the extensive π-system of the macrocyclic ligand. In the case of copper(II) complexes with phthalocyanine and by extension naphthalocyanine, the redox processes are predominantly ligand-based. tubitak.gov.trnih.gov
The copper ion typically remains in the stable Cu(II) oxidation state (a d⁹ configuration). Therefore, the addition or removal of electrons primarily occurs from the molecular orbitals of the naphthalocyanine macrocycle. The first oxidation is a one-electron process that removes an electron from the highest occupied molecular orbital (HOMO) of the ligand, forming a π-cation radical, denoted as [CuII(Nc¹⁻)]⁺. Conversely, the first reduction adds an electron to the lowest unoccupied molecular orbital (LUMO) of the ligand, generating a π-anion radical, [CuII(Nc³⁻)]⁻. tubitak.gov.trnih.gov
This behavior is in contrast to other metallophthalocyanines, such as those with cobalt, where the metal center is more readily involved in redox changes (e.g., Co(II)/Co(I) and Co(II)/Co(III) transitions). For this compound, the d-orbitals of the copper are sufficiently low in energy relative to the ligand's frontier orbitals that the ligand becomes the primary site of electrochemical activity. This makes the naphthalocyanine ligand "non-innocent," as it actively participates in the complex's redox transformations. beilstein-journals.org
Influence of Substituents and Environment on Redox Activity
The redox potentials of this compound are highly sensitive to modifications of its peripheral structure and the nature of its immediate environment, such as the solvent.
Substituent Effects: Attaching functional groups to the periphery of the naphthalocyanine ring systematically alters its electronic properties and, consequently, its redox potentials.
Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) make the macrocycle more electron-deficient. This facilitates reduction, causing the reduction potentials to shift to more positive (less negative) values. Conversely, oxidation becomes more difficult, shifting oxidation potentials to more positive values. tubitak.gov.trnih.gov
Electron-donating groups (e.g., alkoxy, alkyl) have the opposite effect. They increase the electron density on the macrocycle, making it easier to oxidize (shifting oxidation potentials to more negative values) and harder to reduce (shifting reduction potentials to more negative values).
The position of the substituents (peripheral vs. non-peripheral) also plays a role, as it affects the degree of electronic communication with the central π-system. tubitak.gov.trnih.gov
Below is a data table illustrating the effect of substituents on the redox potentials of analogous copper phthalocyanine complexes, which demonstrates these principles.
| Compound | Redox Process | Potential (V vs. SCE) | Type | Reference |
| Peripherally tetra-chalcone substituted Cu(II)Pc with trifluoromethyl groups (electron-withdrawing) | Reduction 1 | -0.82 | Ligand | nih.gov |
| Reduction 2 | -1.16 | Ligand | nih.gov | |
| Oxidation 1 | +0.93 | Ligand | nih.gov | |
| Non-peripherally tetra-chalcone substituted Cu(II)Pc with trifluoromethyl groups (electron-withdrawing) | Reduction 1 | -0.85 | Ligand | nih.gov |
| Reduction 2 | -1.20 | Ligand | nih.gov | |
| Oxidation 1 | +0.88 | Ligand | nih.gov |
Environmental Influence: The solvent in which electrochemical measurements are performed can significantly influence the observed redox potentials. This is due to factors such as solvent polarity, coordinating ability, and the stabilization of the charged species formed during redox reactions. For instance, coordinating solvents can interact with the axial positions of the central copper ion, modulating the electronic structure of the complex and thereby shifting its redox potentials. Furthermore, aggregation of the planar naphthalocyanine molecules in solution can also affect the electrochemical behavior, as it alters the accessibility of the macrocycles for electron transfer. tubitak.gov.tr
Covalency of Metal-Ligand Bonding in this compound Complexes
Spectroscopic techniques, particularly X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR), combined with theoretical calculations, provide insight into this covalency. XAS studies on analogous copper phthalocyanines reveal that a proper description of the electronic structure requires the consideration of two electronic configurations: a primary 3d⁹ state and a 3d¹⁰L state, where L denotes a hole on the ligand. aps.org This indicates a charge transfer from the ligand to the metal, a hallmark of a covalent interaction. The need to include this ligand-to-metal charge transfer configuration underscores that the bond is not purely ionic. aps.org
The analysis of Cu-N bond distances and the geometry around the copper center further informs the nature of this bond. In related copper macrocycles, the Cu-N bond lengths are typically around 2.00–2.04 Å. mdpi.com X-ray diffraction studies on fluorinated copper phthalocyanines show that the copper(II) ion lies almost perfectly in the plane of the four coordinating nitrogen atoms, adopting a nearly ideal square-planar geometry. elsevierpure.comnih.gov This geometry is optimal for the formation of strong σ-bonds between the copper dx²-y² orbital and the nitrogen lone pair orbitals. The degree of covalency can be influenced by peripheral substituents; for example, strong electron-withdrawing groups can affect the electron density on the coordinating nitrogens and thereby modulate the strength and covalency of the Cu-N bond.
Below is a table of representative Cu-N bond lengths in related copper macrocyclic complexes, illustrating the typical coordination environment.
| Complex | Coordination Geometry | Average Cu-N Bond Length (Å) | Reference |
| Copper(II) azacyclam complex | Square-planar | 2.00 - 2.04 | mdpi.com |
| Copper(II) Schiff base complex (in water) | Square-planar | ~1.97 (Cu-O), ~1.91 (Cu-N) | mdpi.com |
| Conformationally dynamic Copper(II) complex | Square pyramidal | ~2.0 (avg. Cu-Npyridine) | nih.gov |
Research Applications of Copper Ii 2,3 Naphthalocyanine in Advanced Materials
Organic Semiconductor Applications
The semiconducting nature of copper naphthalocyanines allows for their investigation as active components in a range of organic electronic devices. chemicalland21.comchemicalland21.com Their ability to transport charge carriers is a key feature exploited in these applications.
Derivatives of Copper(II) 2,3-naphthalocyanine have been successfully incorporated into organic thin-film transistors (OTFTs), demonstrating their capability as p-channel semiconductors. In one study, spin-cast films of 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (B1141444) (OBNc) were used to fabricate air-stable OTFT sensors. researchgate.net Following an annealing process, which improves π-orbital overlap, these devices exhibited excellent performance characteristics. researchgate.net The transistors showed high charge carrier mobility, low threshold voltages, and high on/off ratios, indicating efficient switching behavior. researchgate.net
Table 1: Performance of Annealed 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (OBNc) OTFT
| Parameter | Value |
| Mobility (μ) | 0.06 cm²/V·s |
| Threshold Voltage ( | Vth |
| On/Off Ratio | > 10⁶ |
Data sourced from a study on OBNc-based OTFT sensors. researchgate.net
This compound and its derivatives are investigated for their use in organic solar cells due to their strong light absorption properties, particularly in the near-infrared (NIR) spectrum, and their electron-conducting capabilities. medchemexpress.comtcichemicals.com The ability to absorb NIR light is crucial for increasing the power conversion efficiency of solar cells, as a significant portion of the solar spectrum is in this region. tcichemicals.com
The derivative 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is noted as a photosensitive material that can be used to improve the performance and photoelectric conversion efficiency of solar cells. medchemexpress.com Research into the fundamental electronic properties that govern efficiency has been conducted. Studies have characterized the oxidation potentials and excited-state energies of naphthalocyanine derivatives to understand the driving force for photoinduced electron transfer, a critical process in photovoltaic devices. osti.gov For instance, the excited-state energy and oxidation potential for 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (referred to as Nc2 in the study) have been measured to elucidate its role in charge generation when paired with an electron acceptor. osti.gov
Table 2: Electronic Properties of 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (Nc2) Relevant to Solar Cell Applications
| Property | Value |
| Excited-State Energy (Eex) | 1.39 eV |
| Oxidation Potential (Eox,D vs. Fc/Fc+) | -0.16 V |
Data sourced from a study on free-charge yield in organic semiconductors. osti.gov
Optoelectronic Device Development
The unique interaction of this compound with light makes it a material of interest for various optoelectronic devices, which are designed to convert electrical signals into optical signals or vice versa. medchemexpress.com
Naphthalocyanine compounds, including this compound, have been explored as organic electroluminescence materials. chemicalland21.comchemicalland21.com This suggests their potential application in devices like organic light-emitting diodes (OLEDs). chemicalland21.comchemicalland21.com In a specific application, Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine was utilized as a near-infrared (NIR) absorption material in the active layer of organic photodiodes operating at a wavelength of approximately 850 nm. researchgate.net While photodiodes are detectors rather than emitters, their fabrication from this material underscores its suitability for integration into optoelectronic device structures that manipulate light.
The photosensitive and electron conduction activities of this compound derivatives make them promising candidates for photoelectrochemical applications. medchemexpress.com Specifically, 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is regarded as an effective photocatalyst. medchemexpress.com This catalytic activity, driven by light, is a central requirement for materials used in photoelectrochemical cells, which can be employed for processes such as solar-driven water splitting or other chemical conversions.
Materials with strong nonlinear optical (NLO) properties are valuable for advanced optoelectronic applications such as optical switching and data processing. Research has been conducted into the NLO properties of copper naphthalocyanine. Specifically, the off-resonant third-order nonlinear optical susceptibility of micron-sized copper naphthalocyanine powders has been investigated. grafiati.com The third-order susceptibility, χ(3), is a key parameter that quantifies the strength of the nonlinear response of a material to intense light.
Chemical Sensing Technologies
This compound and its closely related analogs, such as copper phthalocyanine (B1677752) (CuPc), have demonstrated significant potential in the development of advanced chemical sensors. The unique electronic properties and the ability of the central copper ion to interact with various analyte molecules make these materials highly suitable for detecting a range of chemical species, from gases and vapors to biomolecules in solution.
Gas Sensing Mechanisms and Performance (e.g., Humidity, Other Vapours)
While specific data on the gas sensing properties of this compound is limited in publicly available research, extensive studies on the closely related copper phthalocyanine (CuPc) provide valuable insights into the likely mechanisms and performance characteristics. The primary gas sensing mechanism for phthalocyanine-based materials is based on charge transfer interactions between the analyte gas molecules and the semiconductor-like phthalocyanine film. wikipedia.org This interaction leads to a measurable change in the electrical conductivity of the film.
For instance, in the case of oxidizing gases like nitrogen dioxide (NO₂) or reducing gases like ammonia (B1221849) (NH₃), the gas molecules adsorb on the surface of the CuPc film. This leads to either an extraction of electrons from or donation of electrons to the p-type semiconductor CuPc, resulting in a change in the concentration of charge carriers (holes) and thus altering the material's conductivity. mdpi.comnih.gov The central metal ion in the phthalocyanine macrocycle plays a crucial role in this process, acting as a preferential site for gas molecule interaction. bohrium.com
The sensitivity of these materials can be influenced by various factors, including the morphology of the thin film and the presence of functional groups. For example, the introduction of hydrophilic sulfonyl groups to create a water-soluble copper phthalocyanine derivative has been shown to enable humidity sensing. nih.govnih.gov In this case, the adsorption of water molecules onto the hydrophilic sites leads to changes in the material's dielectric properties and ionic conductivity, which can be measured to determine the relative humidity (RH). nih.govnih.gov A study on a water-soluble copper phthalocyanine derivative demonstrated a high sensitivity to humidity, with a detection limit of less than 0.1% RH. nih.gov
Similarly, heterostructures combining different phthalocyanines or a phthalocyanine with another material can exhibit enhanced sensing properties. A device combining a copper corrole (B1231805) complex with lutetium bisphthalocyanine showed high sensitivity to both ammonia and humidity at room temperature. wikipedia.org The response to humidity was found to be reversible and rapid within the 30-60% RH range. wikipedia.org
While direct experimental data for this compound is not available, it is reasonable to infer that it would exhibit similar sensing mechanisms towards various gases and vapors, with the larger π-conjugated system of the naphthalocyanine potentially influencing the sensitivity and selectivity of the sensor.
Table 1: Gas and Humidity Sensing Performance of Related Copper Phthalocyanine Compounds
| Compound/Device | Analyte | Sensing Principle | Key Performance Metrics |
| Water-soluble Copper Phthalocyanine | Humidity | Gravimetric, Optical, Electrical | Detection limit < 0.1% RH, Accurate sensing in ~0-95% RH range nih.gov |
| Copper Corrole/Lutetium Bisphthalocyanine Heterostructure | Ammonia (NH₃) | Conductometric | Detection down to 10 ppm at room temperature wikipedia.org |
| Copper Corrole/Lutetium Bisphthalocyanine Heterostructure | Humidity | Conductometric | Reversible and fast response in 30-60% RH range wikipedia.org |
| Copper(II) Phthalocyanine (CuPc) | Nitrogen Dioxide (NO₂) | Chemiresistive | Strong response above a threshold of ~87 ppb nih.gov |
| Copper(II) Phthalocyanine (CuPc) | Ammonia (NH₃), Hydrogen Sulfide (H₂S) | Chemiresistive | Weak to moderate response with an increase in resistance mdpi.com |
Electrocatalytic Sensing Platforms (e.g., Tryptophan Detection)
Copper(II) phthalocyanine (CuPc), a close structural analog of this compound, has been effectively utilized as an electrocatalytic material for the sensitive and selective detection of biologically important molecules like tryptophan. rsc.org The electrocatalytic activity of CuPc facilitates the oxidation or reduction of the target analyte at a lower potential than on a bare electrode, thereby enhancing the sensitivity and selectivity of the measurement.
In a notable application, an electrochemical sensor based on a CuPc-modified electrode was developed for the cathodic detection of tryptophan. rsc.org This method is advantageous as it minimizes interference from other species that are easily oxidized. The interaction between CuPc and tryptophan induces a distinct reduction peak, allowing for its quantification. rsc.org The sensor demonstrated excellent performance in detecting tryptophan in urine samples, with high recovery rates. rsc.org
The performance of such electrocatalytic sensors is characterized by several key parameters, including the linear range of detection, the limit of detection (LOD), and sensitivity. For the CuPc-based tryptophan sensor, two linear ranges were observed, indicating different interaction kinetics at different concentration levels. rsc.org
Table 2: Performance of a Copper(II) Phthalocyanine-Based Electrocatalytic Sensor for Tryptophan Detection
| Parameter | Value | Reference |
| Linear Range 1 | 0.0013–0.10 mM | rsc.org |
| Sensitivity 1 | 14.7 ± 0.5 µA mM⁻¹ | rsc.org |
| Linear Range 2 | 0.10–1.20 mM | rsc.org |
| Sensitivity 2 | 3.5 ± 0.1 µA mM⁻¹ | rsc.org |
| Limit of Detection (LOD) | 0.39 µM | rsc.org |
| Application | Detection of tryptophan in urine | rsc.org |
| Recovery in Urine Samples | 101 ± 4% | rsc.org |
The successful application of CuPc in electrocatalytic sensing suggests that this compound, with its extended π-electron system, could also serve as a highly effective platform for the development of sensitive and selective electrochemical sensors for a variety of biomolecules.
Catalytic Applications of this compound
The catalytic activity of metallophthalocyanines, including copper complexes, has been a subject of significant research interest. The central metal ion, in conjunction with the surrounding macrocyclic ligand, can facilitate a variety of chemical transformations. While specific research on this compound as a catalyst is emerging, studies on the closely related copper phthalocyanine (CuPc) provide strong indications of its potential catalytic applications.
Catalysis in Click Reactions
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used in various fields including drug discovery, materials science, and bioconjugation. wikipedia.orgorganic-chemistry.org While the active catalyst is Cu(I), it is often generated in situ from a Cu(II) precursor through the use of a reducing agent. organic-chemistry.org
Recent research has demonstrated that copper(II) phthalocyanine can act as an efficient and reusable catalyst for CuAAC reactions. researchgate.net In these studies, CuPc catalyzed the reaction between various azides and alkynes to produce 1,4-disubstituted 1,2,3-triazoles in good to excellent yields at room temperature. researchgate.net A key advantage of using a heterogeneous catalyst like CuPc is its easy separation from the reaction mixture by simple filtration, allowing for its reuse without a significant loss of catalytic activity. researchgate.net
Given that this compound shares the same core structure as CuPc, it is highly probable that it can also serve as a catalyst in click reactions. The extended aromatic system of the naphthalocyanine ligand might influence the electronic properties of the central copper ion, potentially affecting its catalytic activity and stability.
Role in Hydrogen Production Systems
The development of efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a critical step towards a sustainable hydrogen economy. Metallophthalocyanines have been investigated as potential electrocatalysts for HER due to their unique electronic structures and tunable properties.
Studies on copper phthalocyanine (CuPc) have shown its potential as an electrocatalyst for hydrogen production. For instance, a composite material made of CuPc incorporated into a metal-organic framework (CuPc/MOF) has been shown to exhibit enhanced electrocatalytic activity for HER compared to the unmodified MOF. researchgate.netresearch-nexus.net The CuPc component in the composite is believed to play a crucial role in facilitating the charge transfer processes necessary for the reduction of protons to hydrogen gas. researchgate.netresearch-nexus.net The exchange current density, a measure of the catalytic activity at the equilibrium potential, was found to be higher for the CuPc/MOF composite. researchgate.netresearch-nexus.net
Although direct studies on this compound for hydrogen production are scarce, the promising results obtained with CuPc suggest that the naphthalocyanine analogue could also be a viable candidate for this application. The larger π-conjugated system of the naphthalocyanine ligand could potentially enhance the electronic conductivity and catalytic activity of the complex.
Formic Acid Degradation Catalysis
The catalytic decomposition of formic acid (HCOOH) into hydrogen (H₂) and carbon dioxide (CO₂) is considered a promising method for chemical hydrogen storage. Various metal catalysts have been explored for this reaction. While there is no direct literature on the use of this compound for this purpose, studies on related copper-based catalysts provide some context.
The decomposition of formic acid on copper surfaces has been studied, with the reaction proceeding through a formate (B1220265) intermediate (HCOO). osti.govberkeley.edu The efficiency of the process is dependent on the nature of the copper catalyst. For instance, supported copper nanoparticles have been shown to exclusively form H₂ and CO₂ without the production of CO, which is a poison for fuel cells. berkeley.edu
While research has focused on metallic copper catalysts, the potential of copper complexes like phthalocyanines and naphthalocyanines in this reaction remains an area for future exploration. The defined coordination environment of the copper ion in these macrocycles could offer unique catalytic properties for the selective decomposition of formic acid.
Corrosion Inhibition Studies
Phthalocyanines and their naphthalocyanine counterparts are recognized for their potential as corrosion inhibitors. elsevierpure.com Their large, planar molecular structures facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents. elsevierpure.comresearchgate.net The presence of nitrogen atoms and extensively conjugated π-electrons in the naphthalocyanine ring is thought to enable the formation of strong complexes with metal atoms, enhancing their protective capabilities. elsevierpure.com These compounds typically function as mixed-type inhibitors, impeding both anodic and cathodic reactions in the corrosion process. elsevierpure.com
The efficacy of naphthalocyanine derivatives as corrosion inhibitors is fundamentally linked to their adsorption on the metal surface. This process can involve either physisorption, chemisorption, or a combination of both. researchgate.netnih.gov Physisorption is a process driven by weaker van der Waals forces, while chemisorption involves the formation of stronger, covalent-like bonds between the inhibitor molecule and the metal. researchgate.net The adsorption of these molecules often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. elsevierpure.comnih.gov
The nature of the substituents on the periphery of the naphthalocyanine molecule can significantly influence its adsorption characteristics and, consequently, its inhibition efficiency. nih.gov Research on related phthalocyanine compounds has shown that the inclusion of electron-rich atoms like nitrogen and sulfur can enhance corrosion inhibition. researchgate.net
The protective performance of naphthalocyanine-based inhibitors can be significantly enhanced through synergistic interactions with other compounds, particularly halide ions like iodide (I⁻). nih.gov Studies on various phthalocyanine and naphthalocyanine derivatives have demonstrated that the addition of potassium iodide can lead to a notable increase in inhibition efficiency compared to the inhibitor alone. nih.gov For instance, the inhibition efficiency of one phthalocyanine compound at a specific concentration and temperature increased from 63.7% to 81.8% with the addition of potassium iodide. nih.gov
This synergy is often attributed to the co-adsorption of the halide ions and the organic inhibitor molecules. The halide ions are thought to adsorb onto the metal surface first, creating a negatively charged surface that then facilitates the adsorption of the cationic or protonated inhibitor molecules. This combined layer provides a more robust and effective barrier against corrosion. nih.gov The degree of this synergistic effect can vary depending on the specific structure of the naphthalocyanine derivative and its interaction with the halide ions. nih.gov
Molecular Quantum Computing Research (e.g., Qubit Candidates)
The quest for stable and controllable quantum bits, or qubits, is a central challenge in the development of quantum computers. ucl.ac.uk Researchers are exploring a variety of molecular systems as potential qubits, with some studies focusing on compounds structurally related to this compound. ucl.ac.ukinnovations-report.com For instance, copper phthalocyanine (CuPc), a similar and more commonly studied molecule, has shown promise as a medium for quantum technologies. ucl.ac.uk
The key to a viable qubit is its ability to exist in a quantum superposition of states for a sufficiently long time. ucl.ac.uk Research has demonstrated that the electrons in CuPc can maintain such a superposition, indicating its potential for use in quantum data storage and processing. ucl.ac.ukinnovations-report.com The spin of the electrons, rather than their charge, could be harnessed to store and manipulate information. ucl.ac.uk
The properties of these molecules, including their strong absorption of visible light and the ease with which they can be chemically modified, make them attractive for the field of quantum engineering. ucl.ac.ukinnovations-report.com This research area aims to leverage the quantum properties of matter for advanced information processing and sensing. innovations-report.com While direct research on this compound as a qubit candidate is less documented in the provided results, the promising findings for the closely related copper phthalocyanine suggest a potential avenue for future investigation.
| Quantum Property | Relevance to Quantum Computing | Observed in Related Molecules (CuPc) |
| Electron Superposition | Enables a qubit to exist in multiple states simultaneously, crucial for quantum computation. | Electrons in CuPc can remain in superposition for surprisingly long times. ucl.ac.uk |
| Electron Spin | Can be used to store and process information, a field known as spintronics. | CuPc possesses attributes that could exploit electron spin for information processing. ucl.ac.ukinnovations-report.com |
| Chemical Modifiability | Allows for the tuning of magnetic and electrical properties. | CuPc is easy to modify chemically and physically. ucl.ac.ukinnovations-report.com |
| Thin Film Formation | Facilitates the fabrication of devices. | CuPc can be processed into a thin film for device fabrication. ucl.ac.ukinnovations-report.com |
Photoacoustic Imaging (PAI) Contrast Agent Development
Photoacoustic imaging (PAI) is an emerging non-invasive imaging modality that combines light and sound to visualize biological tissues. nih.gov It relies on contrast agents that absorb light and convert it into sound waves. nih.gov Naphthalocyanines, including this compound, are highly promising candidates for PAI contrast agents due to their strong absorption of light in the near-infrared (NIR) region. nih.govaip.org This NIR window allows for deeper tissue penetration of light. aip.orgresearchgate.net
The photophysical properties of naphthalocyanines can be tuned through various strategies, including the chelation of different metal ions in the center of the macrocycle and the addition of substituents to the periphery. nih.govaip.org These modifications can shift the absorption wavelength, which is crucial for spectrally-resolved imaging, allowing for the differentiation of multiple contrast agents. nih.gov
A significant challenge with naphthalocyanines is their generally poor solubility in aqueous environments. nih.gov Researchers are developing various formulations to overcome this, such as encapsulating them in biocompatible nanoparticles. nih.gov For example, silicon 2,3-naphthalocyanine has been formulated for in vivo PAI, demonstrating gradual accumulation in tumor tissues. nih.gov The ability to chelate different metals, such as radioactive copper isotopes (e.g., ⁶⁴Cu), also opens the door for multimodal imaging, combining PAI with techniques like positron emission tomography (PET) for highly sensitive and high-resolution imaging. nih.govnih.gov
| Feature | Advantage in PAI | Example from Naphthalocyanine Research |
| Strong NIR Absorption | Allows for deep tissue imaging with high signal-to-noise ratio. nih.govaip.org | Naphthalocyanine dyes with strong absorption at 707 nm or 860 nm have been developed. aip.org |
| Tunable Absorption | Enables multiplexed and spectrally-resolved imaging. nih.gov | Chelation with tin (Sn) shifted the absorption peak of a naphthalocyanine derivative by 70 nm. nih.gov |
| Multimodal Capability | Can be combined with other imaging techniques like PET. nih.govnih.gov | Naphthalocyanines have been labeled with ⁶⁴Cu for combined PAI and PET imaging. nih.govnih.gov |
| Photostability | Provides a more stable signal compared to some other dyes. nih.gov | A silicon naphthalocyanine formulation showed better photostability than indocyanine green (ICG). nih.gov |
Future Research Directions for Copper Ii 2,3 Naphthalocyanine
Development of Novel Functionalized Derivatives with Tailored Properties
A crucial avenue for future research lies in the synthesis of new functionalized derivatives of Copper(II) 2,3-naphthalocyanine. The strategic addition of peripheral substituents to the naphthalocyanine macrocycle can profoundly alter its electronic, optical, and solubility characteristics, thereby tailoring its properties for specific applications.
One promising direction is the introduction of bulky or solubilizing groups to overcome the inherent low solubility of the parent compound, which often limits its processability. An example of such a strategy is the synthesis of peripherally substituted derivatives like Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (B1141444). sigmaaldrich.com The attachment of these alkoxy groups enhances solubility in common organic solvents, facilitating its incorporation into thin-film devices. Future work should explore a wider range of solubilizing groups, including branched alkyl chains, fluoroalkyl groups, and dendritic wedges, to fine-tune solubility and influence molecular packing in the solid state.
Furthermore, the introduction of electronically active substituents can modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the naphthalocyanine core. For instance, the incorporation of electron-donating or electron-withdrawing groups can be used to engineer the bandgap and improve charge transport properties. Research into derivatives like tert-butylated copper naphthalocyanine (tBu-CuNc) has already shown promise in enhancing hole mobility for applications in perovskite solar cells. bohrium.com Future investigations should systematically explore a variety of functional groups, such as amines, ethers, halogens, and cyano groups, to create a library of this compound derivatives with a broad spectrum of electronic properties. nih.govmdpi.com This will enable the rational design of materials for specific electronic and optoelectronic applications, including field-effect transistors and sensors.
Advanced Fabrication of Hybrid and Nanostructured this compound Materials
The development of advanced fabrication techniques for creating hybrid and nanostructured materials based on this compound is another critical research frontier. Moving beyond simple thin films will enable the creation of materials with enhanced performance and novel functionalities.
Hybrid materials, which combine this compound with other organic or inorganic components, offer a route to synergistic properties. For example, creating hybrid solar cells by infiltrating porous silicon with copper phthalocyanine (B1677752) derivatives has been demonstrated. researchgate.netaip.org Future research should explore the integration of this compound with a wider range of materials, such as:
Carbon Nanomaterials: Graphene and carbon nanotubes can be combined with this compound to create composites with enhanced electrical conductivity and charge separation efficiency, beneficial for applications in catalysis and energy storage. acs.org
Metal Oxide Nanoparticles: Hybridizing with semiconductor nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO) can improve photoinduced charge transfer, a key process in photocatalysis and photovoltaics. nih.gov
Conducting Polymers: Blending with conducting polymers can enhance the mechanical flexibility and charge transport properties of this compound films.
The fabrication of nanostructured this compound materials, such as nanowires, nanorods, and nanoparticles, is also a promising area. mdpi.com Solution-processed nanowires of a copper phthalocyanine derivative have been utilized in organic memristors, demonstrating the potential of nanostructuring to improve device performance. researchgate.net Future research should focus on developing scalable and controllable methods for producing these nanostructures, including self-assembly techniques and template-assisted growth. Investigating the unique properties that emerge at the nanoscale, such as quantum confinement effects and enhanced surface area, will be crucial for their application in nanoelectronics and sensing. The thermal evolution of nano-grain structures in thin films and its dependence on the substrate also warrants further investigation to optimize device fabrication. rsc.org
In-depth Understanding of Structure-Property Relationships through Advanced Characterization and Theory
A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for rational material design. Future research should employ a combination of advanced characterization techniques and theoretical modeling to elucidate these intricate relationships.
Advanced Characterization:
Spectroscopic Techniques: Advanced spectroscopic methods, including time-resolved absorption and fluorescence spectroscopy, can provide insights into the excited-state dynamics and charge transfer processes that govern the performance of this compound in optoelectronic devices.
Microscopy Techniques: High-resolution microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), are crucial for characterizing the morphology and molecular packing of thin films and nanostructures, which strongly influence charge transport. nih.govresearchgate.net
X-ray Diffraction and Scattering: Grazing-incidence X-ray diffraction (GIXD) and other X-ray scattering techniques can provide detailed information about the crystalline structure and orientation of molecules in thin films, which is critical for understanding anisotropic properties. mdpi.com
Theoretical and Computational Studies:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structures of new this compound derivatives. rsc.orgresearchgate.netaip.org These calculations can guide synthetic efforts by identifying promising candidates with desired properties before they are synthesized in the lab.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly and molecular packing of this compound derivatives in solution and in the solid state, providing insights into the formation of thin films and nanostructures.
Quantum Dynamics Simulations: For a deeper understanding of charge and energy transfer processes, quantum dynamics simulations will be necessary to model the evolution of the electronic wavefunctions in these complex systems.
By combining experimental and theoretical approaches, researchers can build comprehensive models that link molecular design to material function, accelerating the discovery of new and improved this compound-based materials. mdpi.com
Exploration of New Application Frontiers for this compound Systems
While this compound has shown promise in established areas like organic electronics and sensing, significant opportunities exist to explore new and emerging application frontiers. Future research should venture into uncharted territories to uncover the full potential of this versatile molecule.
Emerging Application Areas:
Spintronics: The presence of a copper ion with an unpaired electron makes this compound an interesting candidate for molecular spintronics. Research could focus on manipulating the spin state of the copper center for applications in quantum computing and data storage. researchgate.net
Theranostics: The strong absorption of naphthalocyanines in the near-infrared (NIR) region makes them suitable for photothermal therapy and photoacoustic imaging. nih.gov Future work could involve designing functionalized this compound derivatives that can be targeted to specific cells or tissues for combined diagnostic and therapeutic (theranostic) applications.
Electrocatalysis: Metallophthalocyanines have demonstrated catalytic activity for various reactions, including the electrochemical reduction of carbon dioxide (CO₂). acs.org Future studies should investigate the potential of this compound and its derivatives as catalysts for important chemical transformations, such as CO₂ reduction and water splitting, contributing to the development of sustainable energy technologies.
Non-linear Optics: The extended π-conjugated system of naphthalocyanines can give rise to significant non-linear optical (NLO) properties. Research into the NLO characteristics of this compound could lead to its use in optical limiting, optical switching, and other photonic applications.
Memristive Devices: As demonstrated with a derivative, copper phthalocyanine nanowires can be used in memristive devices, which have potential applications in next-generation memory and neuromorphic computing. researchgate.net Further exploration of this compound in this area is warranted.
By pushing the boundaries of current research and exploring these new frontiers, the scientific community can continue to unlock the remarkable properties of this compound and translate them into innovative technologies that address pressing societal needs.
Q & A
Q. How can the optical properties of Copper(II) 2,3-naphthalocyanine be experimentally characterized?
Methodological Answer: The Q-band absorption maxima (critical for photophysical studies) can be determined using UV-Vis spectroscopy in solvents like THF, o-DCB, or DMSO. For example, this compound exhibits Q-band absorption at ~767 nm in DMSO, with minor solvent-dependent shifts . Comparative studies with structurally similar complexes (e.g., zinc or magnesium naphthalocyanines) reveal substituent effects on absorption profiles. For reproducibility, ensure consistent solvent purity and degassing to avoid oxygen interference in spectral measurements .
Q. What synthetic methods are used to prepare this compound?
Methodological Answer: Synthesis typically involves cyclotetramerization of substituted 2,3-naphthalonitrile precursors in the presence of copper salts (e.g., CuCl₂). Key parameters include reaction temperature (150–200°C) and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography or Soxhlet extraction removes unreacted monomers. Characterization by FT-IR, elemental analysis, and mass spectrometry confirms structural integrity .
Advanced Research Questions
Q. How do axial ligands or peripheral substituents influence the photodynamic activity of this compound?
Methodological Answer: Substituents like tert-butyl or ethoxy groups enhance solubility and reduce aggregation, improving photodynamic efficiency. For example, octabutoxy derivatives show extended π-conjugation and red-shifted Q-bands (~775–790 nm), enhancing near-IR light absorption . Axial ligands (e.g., chloride) modulate singlet oxygen quantum yields (ΦΔ) by altering excited-state lifetimes. Compare ΦΔ using time-resolved phosphorescence decay measurements with 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen trap .
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately predict electronic transitions and redox potentials. Include solvent effects via polarizable continuum models (PCM) to match experimental UV-Vis data. Validate calculations against cyclic voltammetry results (e.g., oxidation/reduction potentials in DMF) to confirm frontier molecular orbital alignments .
Q. How can contradictory data on photodynamic efficacy in tumor models be resolved?
Methodological Answer: Discrepancies often arise from variations in nanoparticle formulation (e.g., PEGylation vs. liposomal encapsulation) or oxygen tension in tumor microenvironments. Use orthotopic tumor models with controlled oxygenation levels and validate results via comparative pharmacokinetic studies (e.g., tissue distribution profiles using radiolabeled analogs). Cross-reference in vitro cytotoxicity (IC₅₀) with in vivo tumor regression rates to identify formulation-specific limitations .
Q. What experimental strategies optimize the oxygen-response sensitivity of this compound in EPR oximetry?
Methodological Answer: Embed the compound in oxygen-permeable polymer matrices (e.g., polystyrene) to enhance signal stability. Calibrate EPR linewidths against controlled oxygen partial pressures (pO₂) using a Clark electrode. Address signal quenching by NO₂ via competitive binding assays or co-doping with inert reference materials. Validate in vivo using murine ischemia-reperfusion models .
Q. How does aggregation behavior in aqueous media affect photostability and therapeutic outcomes?
Methodological Answer: Aggregation reduces singlet oxygen generation due to exciton quenching. Quantify aggregation via concentration-dependent UV-Vis spectral broadening. Mitigate using amphiphilic coatings (e.g., TWEEN 20) or covalent PEGylation. Compare photobleaching rates in monomeric vs. aggregated states using laser irradiation (e.g., 690 nm, 50 mW/cm²) and monitor absorbance decay kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
